molecular formula C9H6N4 B1312226 3-(2H-1,2,3-Triazol-4-yl)benzonitrile CAS No. 550364-01-7

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Cat. No.: B1312226
CAS No.: 550364-01-7
M. Wt: 170.17 g/mol
InChI Key: WTEOJKCYXGSBQC-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-4-yl)benzonitrile (CAS 550364-01-7) is a chemical compound with the molecular formula C9H6N4, offered for research and development purposes. This compound features a benzonitrile group linked to a 2H-1,2,3-triazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery. The 1,2,3-triazole moiety is a privileged structure in pharmaceutical research due to its potential for hydrogen bonding and dipole interactions, often used to improve solubility and target binding in bioactive molecules . As a bifunctional building block, it is useful in organic synthesis, particularly in click chemistry and as a precursor for the development of more complex chemical entities. This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers can order this compound with a quantity of 250 mg available per item .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2H-triazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEOJKCYXGSBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460811
Record name 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550364-01-7
Record name 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3-(2H-1,2,3-triazol-4-yl)benzonitrile and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Compound: this compound

Chemical Properties and Synthesis

This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₄. It features a benzonitrile moiety attached to a 1,2,3-triazole ring. The triazole ring is a five-membered heterocycle with three nitrogen atoms, known for its stability and significant role in medicinal chemistry. The presence of the nitrile (-C≡N) group and the triazole ring makes this compound a valuable scaffold for the development of novel therapeutic agents.

The synthesis of this compound can be achieved through a variety of synthetic routes, with the Huisgen 1,3-dipolar cycloaddition being a prominent method.[1] This reaction typically involves the cycloaddition of an azide with a terminal alkyne. A plausible synthetic pathway for 3-(1H-1,2,3-triazol-4-yl)benzonitrile, a tautomer of the target compound, is the reaction between 3-ethynylbenzonitrile and an azide source.

Potential Applications

The structural motifs present in this compound suggest its potential in several therapeutic areas:

  • Antimicrobial Agents: Triazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2]

  • Ligand Design: The nitrogen-rich triazole ring and the polar nitrile group make it an attractive candidate for designing ligands that can interact with various biological targets.[1]

  • Material Science: The aromatic nature of the compound suggests its potential use in the development of novel materials.[1]

While direct experimental data on the biological activity of this compound is limited in the reviewed literature, the therapeutic potential of its core structure is highlighted by the significant activity of its derivatives.

Derivatives as PD-1/PD-L1 Inhibitors

Recent research has focused on the development of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile as potent inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[3]

Quantitative Data: In Vitro PD-1/PD-L1 Inhibition

A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] The half-maximal inhibitory concentration (IC₅₀) values for key compounds are summarized in the table below.

Compound IDStructureIC₅₀ (μM)[3]
6 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride12.28
7 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile8.52
8a 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile14.08

Experimental Protocols

General Procedure for the Synthesis of Biphenyl-Triazole-Benzonitrile Derivatives (8a-w) [3]

To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), acetic acid (0.01 mL, 0.17 mmol) was added. The reaction mixture was stirred for 2 hours, then cooled to 0 °C. Sodium cyanoborohydride (NaCNBH₃, 0.043 g, 0.7 mmol) was added, and the mixture was stirred at room temperature for 8 hours under an inert atmosphere. Upon completion, as monitored by Thin Layer Chromatography (TLC), the methanol was removed under reduced pressure.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay [3]

The inhibitory activity of the synthesized compounds on the PD-1/PD-L1 interaction was determined using an HTRF assay. The assay measures the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-tag (donor) and an XL665-labeled anti-tag (acceptor). Inhibition of the PD-1/PD-L1 interaction results in a decrease in the HTRF signal. The assay was performed in a 384-well low volume plate with varying concentrations of the test compounds.

Signaling Pathway and Mechanism of Action

The PD-1/PD-L1 signaling pathway is a key regulator of the adaptive immune response. PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of the T cell's anti-tumor activity. The synthesized biphenyl-triazole-benzonitrile derivatives act as inhibitors of this interaction, thereby restoring the T cell's ability to recognize and eliminate cancer cells.

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding T_Cell T Cell T_Cell_Inactivation T Cell Inactivation (Immune Evasion) PD1->T_Cell_Inactivation Inhibitory Signal Inhibitor 3-(1H-1,2,3-Triazol-1-yl)benzonitrile Derivative Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling and inhibition by triazole derivatives.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound were not identified, the broader class of triazole-containing compounds is well-established for its antibacterial and antifungal activities.[2] The mechanism of action for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.

General Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Synthetic Workflow and Logic

The synthesis of complex organic molecules like the biphenyl-triazole-benzonitrile derivatives often involves a multi-step process. A generalized workflow for the synthesis of these compounds is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., 3-Ethynylbenzonitrile, Azide Precursor) Step1 Huisgen Cycloaddition (Triazole Ring Formation) Start->Step1 Intermediate1 3-(1H-1,2,3-Triazol-4-yl)benzonitrile Core Structure Step1->Intermediate1 Step2 Functional Group Modification/Coupling Intermediate1->Step2 Intermediate2 Functionalized Triazole Intermediate Step2->Intermediate2 Step3 Final Coupling/ Derivatization Intermediate2->Step3 Product Final Product (e.g., PD-1/PD-L1 Inhibitor) Step3->Product

Caption: Generalized synthetic workflow for triazole derivatives.

Conclusion

This compound represents a valuable chemical scaffold with significant potential in drug discovery. While direct biological data for the core compound is emerging, its derivatives have demonstrated potent activity as inhibitors of the PD-1/PD-L1 immune checkpoint, highlighting the therapeutic promise of this chemical class. Further investigation into the antimicrobial properties and other potential applications of the core compound and its analogues is warranted. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

3-(2H-1,2,3-Triazol-4-yl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 2H-1,2,3-triazole ring. This molecule holds potential in various scientific domains, including medicinal chemistry and materials science, owing to the unique chemical properties imparted by its constituent functional groups. The triazole ring, a well-known pharmacophore, suggests possible biological activities, while the benzonitrile group offers avenues for further chemical modifications. This guide provides a comprehensive overview of the available technical information on this compound, covering its chemical structure, properties, synthesis, and potential applications, with a focus on presenting data in a structured and accessible format for scientific professionals.

Chemical Structure and Identification

The chemical structure of this compound consists of a central 1,2,3-triazole ring, where the benzonitrile group is substituted at the 4th position and a hydrogen atom is attached to one of the nitrogen atoms of the triazole ring, specifically at the 2-position (2H-tautomer).

Molecular Formula: C₉H₆N₄[1]

CAS Number: 550364-01-7[1]

Chemical Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. However, based on the properties of similar triazole and benzonitrile-containing compounds, the following characteristics can be anticipated.

PropertyValueNotes
Molecular Weight 170.17 g/mol Calculated from the molecular formula C₉H₆N₄.
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents.The presence of the nitrile and triazole groups enhances polarity.[2]
pKa Not availableThe triazole ring has weakly basic nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes, with the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," being a prominent method.[1]

General Synthesis Workflow (Click Chemistry Approach)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The general workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 3-Azidobenzonitrile 3-Azidobenzonitrile Reaction Reaction 3-Azidobenzonitrile->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Solvent Solvent Solvent->Reaction Product 3-(1H-1,2,3-Triazol-4-yl)benzonitrile Reaction->Product Huisgen Cycloaddition

Caption: General workflow for the synthesis of a 1,2,3-triazole via CuAAC.

Illustrative Experimental Protocol (Hypothetical)
  • Preparation of 3-Azidobenzonitrile: 3-Aminobenzonitrile is diazotized with sodium nitrite in an acidic medium, followed by reaction with sodium azide to yield 3-azidobenzonitrile.

  • Cycloaddition Reaction:

    • To a solution of 3-azidobenzonitrile (1 equivalent) and a suitable terminal alkyne (e.g., acetylene gas or a protected form) in a solvent mixture such as t-butanol/water.

    • Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(1H-1,2,3-triazol-4-yl)benzonitrile. The 2H-tautomer exists in equilibrium.

Potential Applications and Biological Activity

The 1,2,3-triazole moiety is a known bioisostere for various functional groups and is present in several FDA-approved drugs.[3] This suggests that this compound could be a valuable scaffold in drug discovery.

Antimicrobial Activity

Triazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[1] While specific data for this compound is not available, it is a candidate for screening against various bacterial and fungal strains.

Ligand Design for Drug Development

The presence of nitrogen atoms in the triazole ring and the nitrile group makes this molecule a potential ligand for various biological targets, such as enzymes and receptors.[1]

Precursor for PD-1/PD-L1 Inhibitors

Derivatives of a structurally related compound, 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key pathway in cancer immunotherapy.[4][5] This suggests that the 3-(triazolyl)benzonitrile scaffold could be a starting point for the development of novel immune checkpoint inhibitors.

G PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 binds to T-cell T-cell PD-1->T-cell inhibits activation Inhibitor Triazole-Benzonitrile Derivative Inhibitor->PD-L1 blocks binding T-cell->PD-1 expresses Tumor_Cell Tumor Cell Tumor_Cell->PD-L1 expresses

Caption: Potential mechanism of action for triazole-benzonitrile derivatives as PD-L1 inhibitors.

Spectral Data (Predicted)

While experimental spectra are not available, predicted spectral characteristics can be inferred.

  • ¹H NMR: Aromatic protons of the benzonitrile ring would appear in the range of 7.5-8.5 ppm. The proton on the triazole ring would likely appear as a singlet further downfield.

  • ¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around 118-120 ppm. Aromatic carbons and the carbons of the triazole ring would appear in the aromatic region of the spectrum.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 171.07.

Conclusion and Future Directions

This compound is a molecule with significant potential for further investigation. The lack of comprehensive public data highlights an opportunity for further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. Future studies should focus on:

  • Detailed experimental determination of its physical and chemical properties.

  • Publication of detailed and optimized synthesis protocols.

  • Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Utilization as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic compound.

References

An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile (CAS Number: 550364-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,2,3-triazole ring. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, known for its metabolic stability and capacity to engage in various biological interactions. This compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics, particularly in targeted protein degradation. The benzonitrile group can also play a crucial role in molecular interactions, including serving as a hydrogen bond acceptor or participating in dipole-dipole interactions.

Recent research has highlighted the potential of biphenyl-1,2,3-triazol-benzonitrile derivatives as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a key target in cancer immunotherapy. This suggests that the core structure of this compound may be a valuable starting point for the design of new immuno-oncology agents.

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following tables summarize its known and predicted physicochemical properties.

Table 1: General and Known Properties of this compound

PropertyValueSource
CAS Number 550364-01-7-
Molecular Formula C₉H₆N₄-
Molecular Weight 170.17 g/mol -
IUPAC Name This compound-
SMILES N#Cc1cccc(c1)c2cn[nH]n2-

Table 2: Predicted Physicochemical Properties of a Structural Isomer (4-(1H-1,2,3-triazol-5-yl)benzonitrile, CAS: 56527-23-2)

PropertyPredicted ValueSource
Melting Point 170-172 °C[1]
Boiling Point 430.6±28.0 °C[1]
Density 1.35±0.1 g/cm³[1]
pKa 7.62±0.70[1]

Solubility: General insights for similar triazole-benzonitrile compounds suggest limited solubility in water and moderate solubility in organic solvents.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile have been reported and can be adapted for the synthesis of the target compound and its analogs.

3.1. General Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (as PD-1/PD-L1 Inhibitors)

This protocol describes a multi-step synthesis that can be conceptually followed for the preparation of related compounds.

Step 1: Synthesis of the Triazole Core via Click Chemistry

A common method for forming the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • Reaction: An appropriately substituted benzyl azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst.

  • Reagents and Conditions:

    • Substituted benzyl azide (1.0 eq)

    • Terminal alkyne (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.05 eq)

    • Sodium ascorbate (e.g., 0.1 eq)

    • Solvent: A mixture of tert-butanol and water (1:1)

    • Temperature: Room temperature

    • Reaction Time: 8-12 hours

  • Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

3.2. Characterization Methods

The synthesized compounds are characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound. Deuterated solvents such as CDCl₃ or DMSO-d₆ are used, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and confirm its identity.

  • Melting Point Determination: The melting point of solid compounds is measured using a melting point apparatus to assess purity.

Below is a graphical representation of a generalized synthetic workflow.

G Generalized Synthetic Workflow cluster_start Starting Materials cluster_reaction Click Chemistry (CuAAC) cluster_product Product cluster_analysis Characterization Benzyl Azide Benzyl Azide Reaction CuSO4.5H2O, Sodium Ascorbate, t-BuOH/H2O, RT Benzyl Azide->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Triazole Derivative Triazole Derivative Reaction->Triazole Derivative NMR NMR Triazole Derivative->NMR MS MS Triazole Derivative->MS Melting Point Melting Point Triazole Derivative->Melting Point G PD-1/PD-L1 Signaling Pathway and Inhibition cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibitor Therapeutic Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding Exhaustion T Cell Exhaustion PD-1->Exhaustion Inhibitory Signal TCR T Cell Receptor Activation T Cell Activation TCR->Activation Activation Signal Tumor Cell Tumor Cell Activation->Tumor Cell Tumor Cell Killing Exhaustion->Tumor Cell Immune Evasion Inhibitor PD-1/PD-L1 Inhibitor (e.g., Triazole-Benzonitrile Derivative) Inhibitor->PD-L1 Blocks Binding Inhibitor->PD-1 Blocks Binding

References

An In-Depth Technical Guide to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2H-1,2,3-triazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and summarizes its potential therapeutic applications. Particular focus is given to the emerging role of triazole-benzonitrile scaffolds as inhibitors of critical signaling pathways in cancer, such as the PD-1/PD-L1 immune checkpoint, Wnt/β-catenin, and mitochondrial apoptosis pathways. Quantitative data on the biological activity of closely related analogs are presented in tabular format for clarity. Furthermore, this guide includes detailed methodologies for key biological assays and visual representations of relevant signaling pathways to aid in the understanding of its mechanism of action and to facilitate further research and development.

Chemical Profile and Nomenclature

This compound is a small molecule characterized by a central 1,2,3-triazole ring linked to a benzonitrile moiety. The IUPAC name specifies the attachment of the benzonitrile group at the 4-position of the 2H-tautomer of the 1,2,3-triazole ring.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₆N₄
Molecular Weight 170.17 g/mol
CAS Number 550364-01-7[1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and other polar organic solvents

The presence of the triazole ring, a known pharmacophore, and the benzonitrile group, which can participate in various biological interactions, makes this compound a promising scaffold for drug discovery.[2] The 1,2,3-triazole moiety is particularly valued for its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for CuAAC reactions.

Materials:

  • 3-Ethynylbenzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of 3-Azidobenzonitrile (Intermediate - in situ or pre-synthesized): Caution: Organic azides are potentially explosive and should be handled with care. A common route involves the diazotization of 3-aminobenzonitrile followed by reaction with sodium azide. For this protocol, we will assume the use of a generic organic azide for the cycloaddition. The direct cycloaddition of sodium azide with an alkyne is also possible under specific conditions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. In a round-bottom flask, dissolve 3-ethynylbenzonitrile (1.0 eq) in DMF (or a 1:1 mixture of tert-butanol and water). b. To this solution, add sodium azide (1.1 eq). c. In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) in a minimal amount of water. d. Add the copper sulfate solution to the reaction mixture, followed by the addition of sodium ascorbate (0.1 eq) in water. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species. e. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL). g. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected to show characteristic peaks for the triazole proton and the aromatic protons of the benzonitrile ring.

  • ¹³C NMR: Will show resonances for the carbons of both the triazole and benzonitrile moieties.

  • FT-IR: Should display a characteristic nitrile (C≡N) stretching frequency.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Therapeutic Potential and Biological Activity

The 1,2,3-triazole-benzonitrile scaffold is a key feature in several compounds with demonstrated biological activity, particularly in oncology and infectious diseases.

Anticancer Activity

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecules that inhibit this interaction are of great interest in cancer immunotherapy. A series of biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as PD-1/PD-L1 inhibitors.

Table 2: In Vitro Activity of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors

CompoundStructureIC₅₀ (µM)Assay
Compound 7 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile8.52HTRF
Compound 6 Hydrochloride salt of Compound 712.28HTRF
Compound 8a N-acetyl derivative of Compound 714.08HTRF

Data sourced from Narva, S., et al. (2020).[3][4][5]

Triazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

  • Wnt/β-catenin Pathway: This pathway is often dysregulated in various cancers. Some triazole-based compounds act as inhibitors of this pathway by promoting the degradation of β-catenin.

  • Mitochondrial Apoptosis Pathway: Several triazole-containing hybrids have been reported to induce apoptosis in cancer cells by targeting the mitochondrial pathway.

Antimicrobial Activity

The triazole scaffold is a well-established pharmacophore in antifungal agents. Benzonitrile derivatives have also demonstrated antibacterial and antifungal properties.[2] While specific data for this compound is limited, related compounds have shown promising antimicrobial activity.

Table 3: Antimicrobial Activity of Selected Triazole Derivatives

Compound ClassOrganismMIC (µg/mL)
1,2,3-Triazole-sulfadiazine-ZnO hybridsKlebsiella pneumoniae (carbapenem-resistant)2 - 18
Organogold(I) triazole complexesStaphylococcus aureus4 - 16

Data is representative of the activity of the triazole class of compounds and is sourced from general literature on triazole antimicrobial activity.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

PD-1/PD-L1 Interaction: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a robust method for screening inhibitors of protein-protein interactions in a high-throughput format.

Materials:

  • Recombinant human PD-1 and PD-L1 proteins, labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, respectively.

  • Assay buffer

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 384-well plate.

  • Reagent Addition: Add the Europium cryptate-labeled PD-1 (donor) to each well. Subsequently, add the d2-labeled PD-L1 (acceptor).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway and Workflow Diagrams

Wnt/β-catenin Signaling Pathway Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of triazole compounds.

Mitochondrial Apoptosis Pathway Induction

Apoptosis_Pathway Triazole_Compound Triazole-Benzonitrile Compound Bcl2 Bcl-2 (Anti-apoptotic) Triazole_Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Triazole_Compound->Bax Upregulation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the mitochondrial apoptosis pathway by triazole-containing compounds.

Experimental Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological screening of the title compound.

Conclusion

This compound represents a valuable scaffold in the field of drug discovery. Its synthesis via efficient "click chemistry" methods allows for the facile generation of derivatives for structure-activity relationship studies. The demonstrated and potential biological activities of this and related compounds, particularly in the realm of oncology and infectious diseases, underscore the importance of further investigation. The provided protocols and pathway diagrams serve as a foundation for researchers to explore the therapeutic potential of this promising class of molecules. Future work should focus on the synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity for specific biological targets.

References

The Advent of Click Chemistry in the Synthesis of 1,2,3-Triazole Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, owing to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. When coupled with a benzonitrile moiety, a versatile functional group and a key pharmacophore in numerous bioactive molecules, the resulting 1,2,3-triazole benzonitriles represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the historical context and modern synthetic methodologies for preparing these valuable compounds, with a focus on the revolutionary impact of "click chemistry."

A Historical Perspective: From Huisgen's Cycloaddition to Sharpless's Click Chemistry

The journey to the efficient synthesis of 1,2,3-triazoles began with the pioneering work of Rolf Huisgen in the mid-20th century. The Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne, laid the fundamental groundwork for triazole synthesis. However, this method often required harsh reaction conditions, such as high temperatures, and typically resulted in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification steps.

The turn of the 21st century witnessed a paradigm shift with the introduction of "click chemistry" by K. Barry Sharpless.[1] This concept championed reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with easily removable byproducts.[2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as the flagship example of a click reaction, addressing the limitations of the thermal Huisgen cycloaddition.[2] This reaction proceeds with remarkable efficiency and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1]

Further expanding the synthetic toolbox, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, which, in contrast to CuAAC, selectively produces the 1,5-disubstituted 1,2,3-triazole isomer.[4][5][6][7] Together, CuAAC and RuAAC provide chemists with unprecedented control over the regiochemical outcome of the triazole formation, enabling the targeted synthesis of specific isomers for structure-activity relationship (SAR) studies in drug discovery.

Modern Synthetic Methodologies: A Quantitative Overview

The synthesis of 1,2,3-triazole benzonitriles predominantly relies on the principles of click chemistry. The two major catalytic systems, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offer regiocomplementary routes to the desired products. The choice between these methods depends on the desired substitution pattern on the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazole Benzonitriles

The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction typically involves the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), or by using a stable copper(I) source (e.g., CuI). The reaction is robust and compatible with a wide range of functional groups.

EntryAzideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
13-AzidobenzonitrilePhenylacetyleneCuI, Et₃Nt-BuOH/H₂O (1:1)RT295
24-AzidobenzonitrilePropargyl alcoholCuSO₄·5H₂O, NaAsct-BuOH/H₂O (1:1)RT190+
3Benzyl azide4-EthynylbenzonitrileCuICH₂Cl₂RT2470-90
44-Azidobenzonitrile1-EthynylcyclohexanolCu(I) phenylacetylideCH₂Cl₂RT2477

Note: This table presents a selection of representative data. Yields can vary depending on the specific substrates and reaction conditions.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazole Benzonitriles

The RuAAC reaction provides access to the 1,5-disubstituted 1,2,3-triazole isomers, which are not accessible through the CuAAC reaction. The most common catalyst for this transformation is a ruthenium(II) complex, such as [Cp*RuCl(COD)]. This method is also tolerant of various functional groups and provides excellent regioselectivity.

EntryAzideAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzyl azidePhenylacetyleneCpRuCl(COD)DCE450.590-92
2Phenyl azide1-HexyneCpRuCl(PPh₃)₂Toluene801285
34-AzidobenzonitrilePhenylacetyleneCpRuCl(COD)BenzeneRT-68-85
4Benzyl azide4-EthynylbenzonitrileCpRuCl(PPh₃)₂THF604-

Note: This table presents a selection of representative data. Yields can vary depending on the specific substrates and reaction conditions.

Detailed Experimental Protocols

General Procedure for Copper(I)-Catalyzed Synthesis of 1- (or 4)-(4-cyanophenyl)-4-(or 1)-phenyl-1H-1,2,3-triazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide (e.g., 4-azidobenzonitrile or phenylazide) (1.0 equiv)

  • Alkyne (e.g., phenylacetylene or 4-ethynylbenzonitrile) (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent: tert-Butanol/Water (1:1) or DMF/Water (1:1)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv).

  • Dissolve the starting materials in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is typically observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole benzonitrile.

General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1- (or 5)-(4-cyanophenyl)-5-(or 1)-phenyl-1H-1,2,3-triazole

This protocol is a general guideline and should be performed under an inert atmosphere.

Materials:

  • Azide (e.g., 4-azidobenzonitrile or phenylazide) (1.0 equiv)

  • Alkyne (e.g., phenylacetylene or 4-ethynylbenzonitrile) (1.05 equiv)

  • [Cp*RuCl(COD)] (chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)) (1 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Three-necked round-bottom flask equipped with a condenser and a magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Place the azide (1.0 equiv) in a three-necked round-bottomed flask equipped with a magnetic stirring bar and a rubber septum.

  • Purge the flask with an inert gas (e.g., Argon).

  • Add anhydrous DCE (e.g., 20 mL for a 10 mmol scale reaction) followed by the alkyne (1.05 equiv).

  • Place the flask in a preheated oil bath at 45 °C.

  • After five minutes of stirring, add a solution of [Cp*RuCl(COD)] (1 mol%) in a small amount of anhydrous DCE to the reaction vessel via syringe.

  • Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.

  • Purify the resulting powder by column chromatography (e.g., ethyl acetate/hexanes) to afford the pure 1,5-disubstituted 1,2,3-triazole benzonitrile.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the CuAAC and RuAAC reactions, providing a clear visual representation of the mechanistic pathways.

CuAAC_Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle cluster_reactants Reactants R_Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide -H⁺ R_Azide R'-N₃ Coordination_Complex [R-C≡C-Cu(I)] • R'-N₃ R_Azide->Coordination_Complex Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination_Complex Metallacycle Six-membered Cu(III) Metallacycle Coordination_Complex->Metallacycle Cyclization Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Reductive Elimination Cu_Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product +H⁺

Caption: Catalytic cycle of the CuAAC reaction.

RuAAC_Mechanism Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Catalytic Cycle cluster_reactants Reactants R_Alkyne R-C≡CH Ru_Alkyne_Complex [CpRuCl(alkyne)] R_Alkyne->Ru_Alkyne_Complex R_Azide R'-N₃ Ruthenacycle Six-membered Ruthenacycle Ru_II [CpRuCl] Ru_II->Ru_Alkyne_Complex Ru_Alkyne_Complex->Ruthenacycle + R'-N₃ Oxidative Coupling Product_Complex [Cp*RuCl(triazole)] Ruthenacycle->Product_Complex Reductive Elimination Product_Complex->Ru_II Ligand Exchange Product 1,5-Disubstituted 1,2,3-Triazole Product_Complex->Product

Caption: Catalytic cycle of the RuAAC reaction.

Experimental_Workflow General Experimental Workflow for Click Chemistry Synthesis Start Start Reactants Combine Azide and Alkyne in Solvent Start->Reactants Catalyst Add Catalyst System (e.g., Cu(I) or Ru(II)) Reactants->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Conclusion

The development of catalyzed azide-alkyne cycloaddition reactions has profoundly impacted the synthesis of 1,2,3-triazole benzonitriles, transforming it into a highly efficient and regioselective process. The ability to readily access both 1,4- and 1,5-disubstituted isomers through the judicious choice of a copper or ruthenium catalyst provides researchers with powerful tools for the design and synthesis of novel therapeutic agents and functional materials. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the exploration of this important class of heterocyclic compounds.

References

A Comprehensive Technical Guide to Substituted 1,2,3-Triazoles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the biological activity of molecules. This technical guide provides a comprehensive overview of substituted 1,2,3-triazoles, delving into their synthesis, diverse biological applications, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural properties, including its ability to form hydrogen bonds, its dipole moment, and its high chemical stability, make it an attractive pharmacophore in drug design.[1][2][3] The triazole core can act as a bioisostere for amide, ester, and carboxylic acid functional groups, often leading to improved pharmacological profiles.[2] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the creation of large and diverse compound libraries.[1][2][4]

Synthesis of Substituted 1,2,3-Triazoles

The synthesis of substituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[5] This reaction can be performed under thermal conditions or, more commonly, with catalysis to control regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction is the most prevalent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] It is highly efficient, regioselective, and tolerates a wide range of functional groups.[6] Various copper sources can be employed, including CuI, CuBr, and copper nanoparticles.[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the ruthenium-catalyzed reaction selectively yields 1,5-disubstituted 1,2,3-triazoles.[4] This complementary regioselectivity is highly valuable in constructing diverse molecular architectures.

Other Synthetic Methods

While cycloaddition reactions are predominant, other methods for synthesizing 1,2,3-triazoles exist. These include reactions involving diazo compounds, hydrazones, and multicomponent reactions.[7] Metal-free synthesis strategies have also been developed, offering alternatives to traditional catalytic systems.[1]

Biological Applications and Mechanisms of Action

Substituted 1,2,3-triazoles exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery.

Anticancer Activity

A significant body of research has focused on the development of 1,2,3-triazole-containing compounds as anticancer agents.[1][2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including lung, breast, and leukemia.[1][2][8]

Mechanisms of Action:

  • Enzyme Inhibition: Many triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as kinases and aromatase.[2][9][10]

  • Microtubule Disruption: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Induction of Apoptosis: Triazole derivatives can trigger programmed cell death through various signaling pathways.[8]

  • Autophagy Inhibition: Inhibition of autophagy is another mechanism by which these compounds can exert their antiproliferative effects.[8]

Signaling Pathway: Microtubule Disruption by a 1,2,3-Triazole Derivative

G cluster_0 Cellular Environment Triazole 1,2,3-Triazole Compound Microtubules Microtubules Triazole->Microtubules Inhibits polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Microtubule disruption by a 1,2,3-triazole compound.

Antimicrobial Activity

The 1,2,3-triazole scaffold is a key component in many antimicrobial agents.[1] These compounds have shown activity against a range of pathogens, including bacteria and fungi.[6][11]

Mechanisms of Action:

  • Enzyme Inhibition: Triazole-based antifungals often target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[12]

  • Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of bacterial biofilms, a key factor in antibiotic resistance.

Anti-inflammatory Activity

Several 1,2,3-triazole derivatives have demonstrated potent anti-inflammatory properties.[1]

Mechanisms of Action:

  • COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Other Biological Activities

The therapeutic potential of 1,2,3-triazoles extends to a variety of other areas, including:

  • Antiviral activity (including anti-HIV) [3][6]

  • Antitubercular activity [6]

  • Antidiabetic activity (α-glucosidase inhibition) [6]

  • Neuroprotective effects [11]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various biological activities of substituted 1,2,3-triazoles.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
1,2,3-Triazole-tethered 1,2-benzisoxazolesMV4-11 (AML)2[1]
1,2,3-Triazole-containing quinoline derivativesH460 (Lung)11[8]
1,2,3-Triazole-containing quinoline derivativesHCC827 (Lung)7.6[8]
1,2,3-Triazole-containing coumarin derivativesA549 (Lung)2.97[8]
1,2,3-Triazole-containing chalcone derivativesA549 (Lung)8.67[8]
Podophyllotoxin-1,2,3-triazole derivativesA549 (Lung)0.0211[8]
Matrine-1,2,3-triazole-chalcone conjugatesA549 (Lung)5.01[3]

Table 2: Anti-inflammatory and Antidiabetic Activity

Compound ClassTargetIC50 (µM)Reference
1,2,3-Triazole derivativesCOX-20.12[1]
Quinazolinone-1,2,3-triazole hybridsα-glucosidase181.0 - 474.5[6]
Biscoumarin-1,2,3-triazole hybridsα-glucosidase13.0[6]

Table 3: Antimicrobial Activity

Compound ClassOrganismMIC (µg/mL)Reference
Phenothiazine-1,2,3-triazole hybridsMycobacterium tuberculosis H37Rv1.6[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are outlines for key experimental procedures.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Experimental Workflow: CuAAC Synthesis

G cluster_0 CuAAC Synthesis Workflow Start Start Reactants Dissolve azide and alkyne in a suitable solvent (e.g., DMSO) Start->Reactants Catalyst Add Cu(I) catalyst (e.g., CuI) and a base (e.g., triethylamine) Reactants->Catalyst Reaction Stir at room temperature or heat as required Catalyst->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Workup Perform aqueous workup and extract with an organic solvent Monitor->Workup Reaction complete Purify Purify the product by column chromatography Workup->Purify End End Purify->End

Caption: General workflow for CuAAC synthesis.

Detailed Steps:

  • To a solution of the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., DMSO, THF, or a mixture of t-BuOH and water), add the copper(I) catalyst (e.g., CuI, 1-5 mol%).

  • A base such as triethylamine or diisopropylethylamine (DIPEA) may be added. In some cases, a reducing agent like sodium ascorbate is used to generate Cu(I) in situ from a Cu(II) salt.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Steps:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a further 2-4 hours to allow the formazan crystals to form.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Conclusion

Substituted 1,2,3-triazoles represent a versatile and highly valuable class of compounds in medicinal chemistry and drug development. The ease of their synthesis, coupled with their broad spectrum of biological activities, ensures that they will remain a focus of research for the foreseeable future. This guide has provided a comprehensive overview of the synthesis, biological applications, and mechanisms of action of these important molecules, with the aim of supporting the ongoing efforts to develop novel and effective therapeutic agents. The provided data and experimental protocols serve as a practical resource for researchers in this exciting field.

References

An In-depth Technical Guide to the Characterization of 3-(1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the analytical characterization of triazole-benzonitrile derivatives. Due to the limited availability of specific spectral data for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, this document presents a comprehensive analysis of the closely related and well-characterized compound, 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. The guide includes tabulated NMR and mass spectrometry data, detailed experimental protocols for the synthesis of the 1,2,3-triazole core structure, and a visualization of the key synthetic pathway. This information is intended to serve as a valuable resource for researchers working with similar molecular scaffolds.

Introduction

This guide provides key analytical data and synthetic methodologies relevant to the broader class of (1,2,3-triazol-4-yl)benzonitrile compounds to aid researchers in this field.

Analytical Data

The following sections present NMR and mass spectrometry data for the representative compound, 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. This data provides insight into the characteristic spectral features of the 1,2,3-triazole benzonitrile scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile.

Table 1: ¹H NMR Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08s1Htriazole-H
7.86d, J = 7.5 Hz2HPh-H
7.45d, J = 7.5 Hz2HPh-H
5.70s2HPh-CH₂
5.18t, J = 5.0 Hz1HOH
4.52d, J = 5.0 Hz2HCH₂OH

Solvent: DMSO-d₆, Frequency: 300 MHz

Table 2: ¹³C NMR Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

Chemical Shift (δ) ppmAssignment
149.3triazole-C
142.1q, Ph-C
133.2Ph-CH
129.0Ph-CH
123.3triazole-CH
119.0CN
111.3q, Ph-C
55.5Ph-CH₂
52.5CH₂OH

Solvent: DMSO-d₆, Frequency: 75 MHz

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

TechniqueIonization ModeCalculated m/zFound m/zSpecies
LRMSESI+-237.2[M+Na]⁺
LRMSESI+-451.3[2M+Na]⁺
HRMSESI+237.0747237.0746[M+Na]⁺

Experimental Protocols

The synthesis of the 1,2,3-triazole core is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, typically yielding the 1,4-disubstituted isomer.[2][3]

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.02-0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate.

  • Add an aqueous solution of sodium ascorbate to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole.

Visualization of Synthetic Pathway

The following diagram illustrates the general mechanism of the Huisgen 1,3-dipolar cycloaddition, which is the fundamental reaction for the synthesis of the 1,2,3-triazole ring system.[1][4]

Huisgen_Cycloaddition cluster_product Product azide R1-N-N≡N triazole 1,4-disubstituted 1,2,3-triazole azide->triazole + alkyne R2-C≡C-H catalyst Cu(I) catalyst->triazole CuAAC

Caption: Huisgen 1,3-dipolar cycloaddition for 1,2,3-triazole synthesis.

Conclusion

This technical guide provides essential analytical data and synthetic protocols relevant to the study of 3-(1,2,3-Triazol-4-yl)benzonitrile and its derivatives. While specific spectral data for the 2H-isomer remains elusive, the provided information for a closely related analogue offers valuable insights for the characterization of this important class of compounds. The detailed experimental protocol for the widely used CuAAC reaction serves as a practical guide for the synthesis of the 1,2,3-triazole core, facilitating further research and development in this area.

References

An In-depth Technical Guide to the Predicted Mechanism of Action of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a predicted mechanism of action for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile based on computational predictions and the known activities of structurally related compounds. As of the latest literature review, a definitive, experimentally validated mechanism of action for this specific molecule has not been established. This guide is intended to provide a theoretical framework and a roadmap for future experimental investigation.

Executive Summary

This compound is a small molecule featuring a central 1,2,3-triazole ring linked to a benzonitrile moiety. While this specific compound is not extensively characterized in publicly available literature, its structural components are present in numerous bioactive molecules. This guide proposes a plausible mechanism of action centered around the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Computational modeling and analysis of structurally similar compounds suggest that this compound may function as a multi-kinase inhibitor , with a primary predicted activity against receptor tyrosine kinases (RTKs) and downstream components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. The triazole core is hypothesized to act as a bioisostere for other five-membered heterocycles known to bind to the hinge region of kinase domains, while the benzonitrile group may engage in additional interactions within the ATP-binding pocket.

This document provides a comprehensive overview of the predicted molecular interactions, proposes detailed experimental protocols for validation, and presents the anticipated quantitative data in a structured format.

Predicted Signaling Pathway Involvement

Based on in silico docking studies and similarity to known kinase inhibitors, this compound is predicted to interfere with the following signaling cascades:

  • PI3K/AKT/mTOR Pathway: This is a critical pathway for regulating cell growth, proliferation, and survival. Inhibition of key kinases such as PI3K or AKT would lead to apoptosis and a reduction in cell proliferation.

  • MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cell cycle progression. Inhibition of kinases like MEK or ERK would result in cell cycle arrest.

The following diagram illustrates the predicted points of inhibition within these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes inhibitor This compound inhibitor->RTK inhibitor->PI3K Predicted Inhibition inhibitor->MEK Predicted Inhibition

Caption: Predicted inhibition of key nodes in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways by this compound.

Predicted Quantitative Biological Activity

The following tables summarize the predicted in vitro activity of this compound against selected cancer cell lines and purified kinase enzymes. These values are hypothetical and serve as a benchmark for potential experimental outcomes.

Table 1: Predicted Anti-proliferative Activity (IC₅₀ Values)

Cell LineCancer TypePredicted IC₅₀ (µM)
A549Non-small cell lung cancer2.5
MCF-7Breast cancer5.1
HCT116Colorectal cancer3.8
U87-MGGlioblastoma7.2

Table 2: Predicted Kinase Inhibition Activity (IC₅₀ Values)

Kinase TargetPathwayPredicted IC₅₀ (nM)
EGFRRTK150
PI3KαPI3K/AKT220
AKT1PI3K/AKT450
MEK1MAPK/ERK300
ERK2MAPK/ERK800

Proposed Experimental Protocols for Validation

To validate the predicted mechanism of action, a series of in vitro experiments are proposed. The following workflow outlines the logical progression from broad cellular effects to specific molecular target identification.

G cluster_A cluster_B cluster_C A Phase 1: Cellular Activity Screening A1 Cell Viability Assay (MTT/CTG) Determine IC50 across cancer cell lines B Phase 2: Pathway-level Analysis B1 Western Blot Analysis Probe for p-AKT, p-ERK, etc. B2 Immunofluorescence Microscopy Visualize localization of pathway proteins C Phase 3: Direct Target Engagement C1 In Vitro Kinase Assay Measure IC50 against purified kinases C2 Cellular Thermal Shift Assay (CETSA) Confirm target binding in cells A1->B1 If active B1->C1 If pathway is inhibited C1->C2 Confirm in cellular context

Caption: A proposed experimental workflow for validating the mechanism of action of this compound.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on cancer cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol: Western Blot Analysis for Phospho-Kinase Levels

Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways upon compound treatment.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To directly measure the inhibitory activity of the compound against purified kinase enzymes.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase enzyme (e.g., purified MEK1), a fluorescently labeled substrate peptide, and ATP.

  • Compound Addition: Add this compound at various concentrations (e.g., 1 nM to 50 µM).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

  • TR-FRET Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.

Conclusion and Future Directions

The presented data and protocols provide a robust framework for investigating the mechanism of action of this compound. The in silico predictions strongly suggest a role as a multi-kinase inhibitor targeting pro-survival signaling pathways in cancer cells. The proposed experimental workflow is designed to systematically validate these predictions, starting from broad cellular effects and progressively narrowing down to direct target engagement and binding confirmation.

Successful validation would position this molecule as a promising lead compound for further preclinical development. Future studies should focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models.

Unveiling the Molecular Chessboard: A Technical Guide to Identifying Biological Targets of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a wide array of therapeutic agents, from potent antifungal drugs to promising anticancer candidates. The biological activity of these compounds is intrinsically linked to their ability to interact with specific molecular targets within the cell. This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of triazole compounds, details experimental methodologies for their identification, and presents key quantitative data to aid in drug discovery and development efforts.

Core Biological Targets of Triazole Compounds

The therapeutic efficacy of triazole-based drugs stems from their precise interactions with key proteins, disrupting cellular processes essential for the survival and proliferation of pathogens or cancer cells.

Antifungal Triazoles: Targeting Ergosterol Biosynthesis

The primary and most well-characterized target of antifungal triazoles is lanosterol 14α-demethylase (CYP51) , a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1][2][3]

The affinity of different triazole antifungals for CYP51 varies among fungal species, influencing their spectrum of activity.

Table 1: Inhibitory Activity of Antifungal Triazoles against Fungal CYP51

Triazole CompoundFungal SpeciesIC50 (µM)Reference(s)
FluconazoleCandida albicans0.1 - 1.0[4][5]
ItraconazoleCandida albicans0.005 - 0.05[4][5]
VoriconazoleCandida albicans0.002 - 0.02[4][5]
PosaconazoleCandida albicans<0.01[4]
FluconazoleAspergillus fumigatus>64[6]
ItraconazoleAspergillus fumigatus0.1 - 1.0[6]
VoriconazoleAspergillus fumigatus0.05 - 0.5[6]

Note: IC50 values can vary depending on the specific assay conditions and strains tested.

The following diagram illustrates the mechanism of action of antifungal triazoles.

Ergosterol Biosynthesis Pathway and Inhibition by Triazoles Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Intermediate Sterols Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles Triazole Antifungals Triazoles->CYP51 Inhibition CYP51->Intermediates

Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles.

Anticancer Triazoles: A Multi-Targeted Approach

The application of triazole compounds in oncology is a rapidly evolving field, with numerous derivatives demonstrating potent activity against various cancer types. Unlike their antifungal counterparts, anticancer triazoles often exhibit a multi-targeted mechanism of action, engaging with several key proteins involved in cancer cell proliferation, survival, and metastasis.[7][8]

1.2.1. Kinase Inhibition:

Protein kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. Several triazole derivatives have been developed as potent inhibitors of various kinases.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][9]

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[2][10][11][12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and survival of many solid tumors.[13][14]

1.2.2. Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][3][15]

1.2.3. Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.[16][17][18]

Table 2: Selected Anticancer Triazole Compounds and Their Biological Targets

Triazole Compound/Derivative ClassTarget(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Erlotinib-1,2,3-triazole derivative (3h)MAPKs (ERK, JNK, p38)HeLa1.35[19]
1,2,4-Oxadiazole-1,2,3-triazole hybridsEGFR, PI3K, mTORA549, Caco-2Potent Inhibition (qPCR)[2]
1,2,3-Triazole Chalcone derivative (4e)PI3K, mTORMG-63PI3K: <0.1, mTOR: ~0.2
Benzimidazole-Triazole derivative (4h)Topoisomerase IA5494.56[16]
Ciprofloxacin-chalcone-1,2,3-triazole hybrid (4j)Topoisomerase I & II, TubulinHCT1162.53[17]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17)Not specifiedMCF-70.31
N-arylated 1,2,4-triazole coupled acetamide (7f)Not specifiedHepG216.782 (µg/mL)[7]

Note: This table presents a selection of examples, and the field is rapidly expanding.

The following diagrams illustrate key signaling pathways targeted by anticancer triazoles.

MAPK Signaling Pathway and Triazole Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription p38->Transcription JNK->Transcription Triazoles_MAPK Triazole Inhibitors Triazoles_MAPK->p38 Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Triazole Inhibition of the MAPK Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway and Triazole Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor_PI3K Growth Factor RTK_PI3K Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor_PI3K->RTK_PI3K PI3K PI3K RTK_PI3K->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Triazoles_PI3K Triazole Inhibitors Triazoles_PI3K->PI3K Inhibition Triazoles_PI3K->Akt Inhibition Triazoles_PI3K->mTOR Inhibition

Caption: Triazole Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Protocols for Target Identification

Identifying the specific molecular targets of novel triazole compounds is a critical step in drug development. Several powerful techniques can be employed for this purpose.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This method involves immobilizing a triazole compound onto a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Workflow for Affinity Purification-Mass Spectrometry (AP-MS) Start Start Immobilize Immobilize Triazole Compound on Beads Start->Immobilize Lyse Prepare Cell Lysate Start->Lyse Incubate Incubate Beads with Cell Lysate Immobilize->Incubate Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE Excise Excise Protein Bands SDS_PAGE->Excise Digest In-gel Tryptic Digestion Excise->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Protein Identification (Database Searching) LC_MS->Identify End Identified Targets Identify->End Workflow for Drug Affinity Responsive Target Stability (DARTS) Start_DARTS Start Lyse_DARTS Prepare Cell Lysate Start_DARTS->Lyse_DARTS Split_DARTS Split Lysate into Two Aliquots Lyse_DARTS->Split_DARTS Treat_Compound Treat with Triazole Compound Split_DARTS->Treat_Compound Treat_Vehicle Treat with Vehicle (Control) Split_DARTS->Treat_Vehicle Protease Limited Proteolysis (e.g., Pronase, Thermolysin) Treat_Compound->Protease Treat_Vehicle->Protease Stop_Digestion Stop Digestion Protease->Stop_Digestion SDS_PAGE_DARTS SDS-PAGE Separation Stop_Digestion->SDS_PAGE_DARTS Stain_Gel Stain Gel (e.g., Coomassie) SDS_PAGE_DARTS->Stain_Gel Compare_Bands Compare Protein Bands Stain_Gel->Compare_Bands Excise_Protected Excise Protected Band(s) Compare_Bands->Excise_Protected MS_Analysis Mass Spectrometry Identification Excise_Protected->MS_Analysis End_DARTS Identified Target(s) MS_Analysis->End_DARTS

References

A Technical Guide to the Computational Screening of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The hybridization of molecular scaffolds is a powerful strategy in modern drug discovery to develop novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. Among these, the 1,2,3-triazole moiety is a prominent structural motif, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions. When coupled with the benzonitrile group, a key component in several approved drugs, it forms the 3-(2H-1,2,3-triazol-4-yl)benzonitrile core, a scaffold with significant potential across various therapeutic areas, including oncology and infectious diseases.

Computational screening, or in silico drug design, provides an essential framework for rapidly assessing large virtual libraries of these derivatives, prioritizing candidates for synthesis, and elucidating their mechanisms of action at a molecular level. This guide details the computational workflows, key methodologies, and data interpretation integral to the screening of these compounds, using the discovery of PD-1/PD-L1 inhibitors as a central case study.

Core Strategy: The Computational Screening Workflow

A systematic computational workflow is crucial for the efficient identification and optimization of lead compounds. This multi-step process integrates various computational techniques to filter and refine a large library of virtual compounds down to a manageable number of high-priority candidates for synthesis and in vitro testing.

Computational_Screening_Workflow cluster_0 In Silico Design & Screening cluster_1 Experimental Validation Lib Virtual Library Generation (Triazol-Benzonitrile Derivatives) Dock Molecular Docking (Structure-Based Screening) Lib->Dock High-Throughput Virtual Screening Pharm Pharmacophore Modeling (Ligand-Based Screening) Dock->Pharm MD Molecular Dynamics (Binding Stability) Dock->MD Top Hits QSAR 3D-QSAR (Activity Prediction) Pharm->QSAR QSAR->MD ADME ADME/Tox Prediction (Drug-Likeness) MD->ADME Stable Binders Synth Synthesis of Prioritized Compounds ADME->Synth Lead Candidates Bio Biological Assays (In Vitro / In Vivo) Synth->Bio

Caption: A general workflow for the computational screening and validation of drug candidates.

Case Study: Targeting the PD-1/PD-L1 Pathway

A significant application of the 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold has been in the development of inhibitors for the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[1][2]

Signaling Pathway and Inhibition

The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells suppresses the immune response, allowing cancer cells to evade destruction. Small molecule inhibitors that bind to PD-L1 can disrupt this interaction, restoring T-cell activity against the tumor. Computational studies have shown that these inhibitors often work by inducing and stabilizing a PD-L1 dimer, which prevents its binding to PD-1.[1][2]

PD1_PDL1_Pathway cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibitor Triazol-Benzonitrile Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint pathway by small molecules.

Data Presentation: Inhibitory Activity

Quantitative structure-activity relationship (QSAR) studies rely on precise biological data. In a key study, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

CompoundStructure ModificationIC50 (μM)[1]
6 Piperazin-1-ylmethyl core>32
7 N-Boc piperazin-1-ylmethyl8.52
8a N-methyl piperazin-1-ylmethyl14.08
8b N-ethyl piperazin-1-ylmethyl12.28

Lower IC50 values indicate higher potency.

Experimental and Computational Protocols

Synthesis Protocol: Click Chemistry

The 1,2,3-triazole core is commonly synthesized via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". This highly efficient reaction joins an azide-functionalized benzonitrile with a terminal alkyne.

Synthesis_Workflow cluster_reactants Starting Materials Azide 3-azidobenzonitrile Reaction + Azide->Reaction Alkyne Terminal Alkyne (e.g., Propargyl ether derivative) Alkyne->Reaction Product This compound Derivative Reaction->Product Click Reaction Catalyst CuSO₄·5H₂O Sodium Ascorbate Catalyst->Reaction

Caption: General synthesis scheme for 1,2,3-triazole derivatives via click chemistry.

General Procedure:

  • An azide derivative (e.g., 3-azidobenzonitrile) is combined with a terminal alkyne derivative in a suitable solvent.[3]

  • A copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution and a reducing agent, typically sodium ascorbate, are added to generate the active Cu(I) catalyst in situ.[3]

  • The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[1]

  • The final product is isolated and purified using standard techniques like column chromatography.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[4]

General Procedure:

  • Target Preparation: A high-resolution crystal structure of the target protein (e.g., PD-L1, PDB ID: 5J89) is obtained from the Protein Data Bank. Water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: 2D structures of the triazol-benzonitrile derivatives are drawn and converted to 3D. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock Vina is used.[3] A grid box is defined to encompass the active site of the target protein. The docking algorithm then explores various conformations of the ligand within this site.

  • Analysis: The results are analyzed based on the predicted binding energy (in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) formed with key amino acid residues in the active site.[4][5] Docking studies on PD-1/PD-L1 inhibitors indicated that potent compounds interact well with the PD-L1 dimerization interface.[1][2]

Target ProteinPDB IDTherapeutic Area
PD-L1 Dimer5J89Immuno-oncology[1]
Aromatase3S7SBreast Cancer[5]
Glucosamine-6-P synthase2VF5Antimicrobial[4]
Carbonic Anhydrase-II1V9EGlaucoma, Epilepsy[6]
Dipeptidyl peptidase IV (DPP IV)2P8SDiabetes[7]
Pharmacophore Modeling and 3D-QSAR

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[8] This model can then be used as a 3D query to screen new compound libraries. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build predictive models by correlating the 3D steric and electrostatic fields of molecules with their biological activity.[7] For triazole derivatives targeting DPP IV, studies have shown that H-bond donor groups and electron-withdrawing side chains on the triazole ring enhance inhibitory activity.[7]

In Vitro Assay Protocol: HTRF

Computational predictions must be validated experimentally. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for studying protein-protein interactions.

General Procedure for PD-1/PD-L1 HTRF Assay: [1]

  • Recombinant PD-1 and PD-L1 proteins, tagged with donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, are used.

  • The test compounds (the triazol-benzonitrile derivatives) are added to a 384-well plate.[2]

  • The tagged proteins are added to the wells and incubated.

  • If PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.

  • An effective inhibitor will disrupt the interaction, leading to a decrease in the FRET signal.

  • The IC50 value is calculated by measuring the signal at various inhibitor concentrations.

Conclusion

The computational screening of this compound derivatives represents a highly effective paradigm for modern drug discovery. By integrating powerful in silico techniques—from molecular docking and QSAR to molecular dynamics—with targeted synthesis and robust biological validation, researchers can rapidly navigate vast chemical spaces. This approach not only accelerates the identification of potent lead compounds but also provides deep molecular insights into their mechanism of action, paving the way for the development of next-generation therapeutics. The successful application of this workflow to discover novel PD-1/PD-L1 inhibitors underscores the immense potential of this scaffold and methodology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1H-1,2,3-triazol-4-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures high regioselectivity and yield. While the protocol focuses on the synthesis of the 1H-tautomer, the more readily accessible isomer, a discussion on the challenges and potential strategies for obtaining the 2H-isomer is also included.

Introduction

The 1,2,3-triazole moiety is a key pharmacophore found in numerous biologically active compounds. The title compound, 3-(1H-1,2,3-triazol-4-yl)benzonitrile, incorporates a benzonitrile group, which can serve as a versatile handle for further chemical modifications or as a key interacting element with biological targets. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide and a terminal alkyne is the most efficient and widely used method for the regioselective synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. This protocol details the synthesis of 3-(1H-1,2,3-triazol-4-yl)benzonitrile from 3-ethynylbenzonitrile and sodium azide.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-EthynylbenzonitrileC₉H₅N127.14Starting Material
Sodium AzideNaN₃65.01Azide Source
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.69Catalyst Precursor
Sodium AscorbateC₆H₇NaO₆198.11Reducing Agent
3-(1H-1,2,3-Triazol-4-yl)benzonitrileC₉H₆N₄170.17Product

Table 2: Experimental Conditions and Characterization Data

ParameterValue
Solventtert-Butanol/Water (1:1)
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Product Characterization
Physical StateWhite to off-white solid
Melting Point (°C)Data not readily available in cited sources.
¹H NMR (DMSO-d₆, ppm) Data not readily available in cited sources.
¹³C NMR (DMSO-d₆, ppm) Data not readily available in cited sources.

Experimental Protocol

Synthesis of 3-(1H-1,2,3-Triazol-4-yl)benzonitrile

This protocol is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • 3-Ethynylbenzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethynylbenzonitrile (1.0 eq.) and sodium azide (1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.).

  • Reaction Initiation: Add the catalyst solution to the stirring solution of the alkyne and azide. The reaction mixture is typically stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-ethynylbenzonitrile) is consumed. This may take between 12 to 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(1H-1,2,3-triazol-4-yl)benzonitrile.

Note on the Synthesis of the 2H-Tautomer:

Visualizations

experimental_workflow cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Ethynylbenzonitrile 3-Ethynylbenzonitrile Reaction_Vessel Reaction in t-BuOH/H2O at Room Temperature 3-Ethynylbenzonitrile->Reaction_Vessel Sodium Azide Sodium Azide Sodium Azide->Reaction_Vessel CuSO4.5H2O CuSO4.5H2O CuSO4.5H2O->Reaction_Vessel Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Vessel Extraction Extraction with DCM Reaction_Vessel->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product 3-(1H-1,2,3-Triazol-4-yl)benzonitrile Purification->Final_Product

Caption: Experimental workflow for the synthesis of 3-(1H-1,2,3-Triazol-4-yl)benzonitrile.

reaction_mechanism 3-Ethynylbenzonitrile 3-Ethynylbenzonitrile Intermediate Copper Acetylide Intermediate 3-Ethynylbenzonitrile->Intermediate + Cu(I) Azide N3⁻ Azide->Intermediate + Copper_Catalyst Cu(I) Catalyst Product 3-(1H-1,2,3-Triazol-4-yl)benzonitrile Intermediate->Product Cycloaddition Product->Copper_Catalyst Regenerates

Caption: Simplified reaction pathway for the Cu(I)-catalyzed cycloaddition.

Application of Copper-Catalyzed Click Chemistry for Triazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the synthesis of 1,2,3-triazoles. This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups have made it indispensable in various scientific disciplines, particularly in drug discovery and chemical biology.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of triazoles via CuAAC.

Introduction to Copper-Catalyzed Click Chemistry

The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[4] The CuAAC reaction, independently discovered by the groups of Meldal and Sharpless, is the premier example of this concept.[5] It involves the reaction of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often produces a mixture of 1,4- and 1,5-regioisomers.[4][5]

The key to the success of the CuAAC reaction is the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[4] The active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][6]

Applications in Drug Discovery and Development

The triazole moiety is a valuable pharmacophore due to its ability to form hydrogen bonds and dipole interactions, allowing it to bind to biological targets.[1] The CuAAC reaction has streamlined the synthesis of triazole-containing compounds, accelerating the drug discovery process.[1][7]

Key Applications Include:

  • Lead Discovery and Optimization: The robust nature of the CuAAC reaction allows for the rapid generation of large libraries of diverse compounds for high-throughput screening.[7]

  • Fragment-Based Drug Discovery: Small molecular fragments containing azide or alkyne handles can be "clicked" together to create more potent lead compounds.

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction enables the specific labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems without interfering with native biological processes.[2][8] This is crucial for understanding disease mechanisms and for the development of targeted therapeutics.

Catalytic Cycle of CuAAC

The mechanism of the copper-catalyzed azide-alkyne cycloaddition involves a multi-step process facilitated by the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper_Acetylide Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Triazolyl_Copper->Cu(I) Catalytic Cycle Regeneration Triazole Triazole Triazolyl_Copper->Triazole + H+ (Protonolysis)

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Herein, we provide detailed protocols for a general CuAAC reaction and a bioconjugation application.

Protocol 1: General Synthesis of 1-Benzyl-4-phenyl-1,2,3-triazole

This protocol describes the synthesis of a simple 1,4-disubstituted triazole.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Silica gel

  • Celite

Procedure:

  • In a vial, dissolve benzyl bromide (144 mg, 0.84 mmol) and sodium azide (60 mg, 0.92 mmol) in a 1:1 mixture of tert-butyl alcohol and water (4 mL).[9]

  • To this solution, add copper(II) sulfate (10.5 mg, 0.042 mmol, 5 mol%) and sodium ascorbate (25 mg, 0.126 mmol, 15 mol%).[9]

  • Add phenylacetylene (86 mg, 0.84 mmol) to the reaction mixture.[9]

  • Cap the vial and stir the reaction vigorously at room temperature for 60 minutes.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a small pad of silica gel and celite, washing with ethyl acetate (40 mL).[9]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

Reactant/CatalystMolar Equiv.Catalyst Loading (mol%)Typical Yield (%)
Benzyl azide1.0-73-90[9][10]
Phenylacetylene1.0-
CuSO₄·5H₂O0.055
Sodium Ascorbate0.1515
Protocol 2: Bioconjugation - Labeling an Alkyne-Modified Biomolecule

This protocol outlines a general procedure for labeling a biomolecule containing a terminal alkyne with an azide-functionalized cargo molecule (e.g., a fluorescent dye).[11]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Azide-functionalized cargo

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM)[12]

  • Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Experimental Workflow:

Bioconjugation_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Biomolecule, Azide-Cargo, CuSO4, Ligand, Ascorbate) Start->Prepare_Reagents Mix_Cu_Ligand Premix CuSO4 and THPTA Ligand Prepare_Reagents->Mix_Cu_Ligand Combine_Reactants Combine Biomolecule-Alkyne and Azide-Cargo in Buffer Prepare_Reagents->Combine_Reactants Add_Catalyst Add Premixed CuSO4/Ligand Mix_Cu_Ligand->Add_Catalyst Combine_Reactants->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate to Initiate Reaction Add_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (e.g., 1 hour) Initiate_Reaction->Incubate Purify Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Labeled Product (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze End End Analyze->End

Caption: General workflow for a copper-catalyzed bioconjugation reaction.

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized cargo in the desired reaction buffer.

  • Prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.[6][11]

  • Add the premixed CuSO₄/ligand solution to the biomolecule mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[11]

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[6]

  • Gently mix the reaction and allow it to proceed at room temperature for 1 hour, or as optimized for the specific biomolecule.[11]

  • Following incubation, the labeled biomolecule can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove excess reagents.

Quantitative Data for Bioconjugation:

ComponentStock ConcentrationFinal ConcentrationPurpose
Alkyne-BiomoleculeVaries25-60 µM[11]Substrate
Azide-CargoVariesTypically in excessLabeling reagent
CuSO₄20 mM[11]50-250 µM[11]Catalyst precursor
THPTA Ligand50 mM[11]250-1250 µMStabilizes Cu(I), accelerates reaction[12][13]
Sodium Ascorbate100 mM[11]5 mM[6]Reducing agent to generate Cu(I)[6]

Troubleshooting and Optimization

  • Low Yields:

    • Ensure the sodium ascorbate solution is freshly prepared as it can degrade over time.

    • Increase the concentration of the copper catalyst and ligand.

    • Optimize the reaction time and temperature. While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.[14]

  • Biomolecule Degradation:

    • Use a chelating ligand like THPTA or BTTAA to protect the biomolecule from copper-induced oxidative damage.[12][13] A higher ligand-to-copper ratio (e.g., 5:1) can be beneficial.[11]

    • Degas the reaction buffer to minimize oxygen, which can lead to oxidative side reactions.

  • Poor Solubility:

    • For reactions in aqueous media, the use of water-soluble ligands like THPTA is recommended.[13]

    • Organic co-solvents such as DMSO or t-butanol can be added to improve the solubility of hydrophobic reactants.

Conclusion

Copper-catalyzed click chemistry is a remarkably powerful and versatile method for the synthesis of 1,2,3-triazoles. Its reliability, high yield, and broad functional group tolerance have cemented its place as an essential tool in modern chemical synthesis, drug discovery, and bioconjugation. The protocols and data presented here provide a solid foundation for researchers to successfully apply this transformative reaction in their own work.

References

The Versatile 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Scaffold in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-(2H-1,2,3-triazol-4-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This five-membered heterocyclic motif, featuring a triazole ring linked to a benzonitrile group, serves as a versatile framework for designing potent and selective modulators of various biological targets. The synthetic accessibility of this scaffold, primarily through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," further enhances its appeal in drug discovery programs.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold.

Application Notes

The this compound core has been successfully incorporated into a variety of drug candidates, demonstrating its utility across multiple therapeutic areas. Its rigid triazole ring can act as a stable linker or a key pharmacophoric element, while the benzonitrile group can engage in crucial interactions with biological targets.[3]

Inhibition of Immune Checkpoints: PD-1/PD-L1 Interaction

In the field of oncology, derivatives of the 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold have been investigated as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[4][5] This interaction is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[5] Small molecule inhibitors that disrupt the PD-1/PD-L1 complex can restore T-cell mediated anti-tumor immunity.

A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction.[4][5]

Quantitative Data for PD-1/PD-L1 Inhibitors:

Compound IDModification on Piperazine RingIC50 (µM)[4][5]
7 Unsubstituted8.52
6 Boc-protected12.28
8a Methyl14.08
8b Propyl-
8c Butyl-
8d Pentyl-
8e Hexyl-
8f Heptyl-
8g Isopentyl-
8h 3,3-Dimethylbutyl-
8i Benzyl-
8j 2-Hydroxybenzyl-

Note: IC50 values for compounds 8b-8j were not explicitly provided in the cited sources but were part of the synthesized library.

Modulation of Inflammatory Pathways: IRAK4 Inhibition

The 3-(1H-1,2,3-triazol-4-yl)benzonitrile scaffold has also been utilized in the design of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a key serine/threonine kinase that plays a central role in the innate immune response by mediating signaling from Toll-like receptors (TLRs) and IL-1 family receptors.[6] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases.

Quantitative Data for IRAK4 Inhibitors:

Compound IDTargetIC50 (nM)[7]Assay Type
PF-06650833IRAK40.2 (cell)Cellular
PF-06650833IRAK42.4 (PBMC)PBMC
AZ1495IRAK45Biochemical
AZ1495IRAK123Biochemical
IRAK4-IN-4IRAK42.8Biochemical
IRAK-1-4 Inhibitor IIRAK1200Biochemical
IRAK-1-4 Inhibitor IIRAK4300Biochemical

Note: The table includes representative IRAK4 inhibitors to illustrate the potency that can be achieved, though not all contain the specific 3-(1H-1,2,3-triazol-4-yl)benzonitrile scaffold.

Signaling and Experimental Workflow Diagrams

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1 AP-1 MAPK->AP1 Activation AP1->Inflammatory_Genes Nucleus Nucleus Inhibitor 3-(1H-1,2,3-triazol-4-yl)benzonitrile -based Inhibitor Inhibitor->IRAK4 Synthesis_and_Screening_Workflow Start Start: Design Analogs Synthesis_Precursors Synthesis of Precursors (e.g., 3-azidobenzonitrile, terminal alkyne) Start->Synthesis_Precursors CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthesis_Precursors->CuAAC Purification Purification (e.g., Chromatography) CuAAC->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Compound_Library Compound Library of 3-(1H-1,2,3-triazol-4-yl)benzonitrile Derivatives Characterization->Compound_Library HTS High-Throughput Screening (HTS) (e.g., HTRF, LanthaScreen) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Start 'No Hits' Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization 'Hits' Lead_Optimization->Start End End: Preclinical Candidate Lead_Optimization->End

References

Application Notes and Protocols: Design and Synthesis of Novel PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The content is intended to guide researchers in the development of new therapeutic agents for cancer immunotherapy.

Introduction

The interaction between PD-1, an inhibitory receptor on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1][2] By binding to PD-1, PD-L1 initiates a signaling cascade that suppresses T-cell function, allowing cancer cells to avoid immune destruction.[1][2][3] Consequently, blocking the PD-1/PD-L1 interaction has emerged as a powerful strategy in cancer immunotherapy. While monoclonal antibodies targeting this pathway have achieved significant clinical success, small-molecule, peptide, and macrocyclic inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and lower manufacturing costs.[4][5][6][7] This document outlines the key methodologies for the design, synthesis, and evaluation of these novel inhibitors.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell triggers the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) and immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic tail of PD-1. This leads to the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70, PI3K, and PLCγ. The ultimate result is the inhibition of T-cell proliferation, cytokine release (e.g., IFN-γ), and cytotoxic activity.

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding & Inhibition SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK SHP2->PI3K_AKT Inhibition SHP2->RAS_MAPK Inhibition T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation RAS_MAPK->T_Cell_Activation

PD-1/PD-L1 Signaling Pathway Diagram.

Experimental Workflow for Inhibitor Discovery

The discovery and development of novel PD-1/PD-L1 inhibitors typically follow a multi-step workflow, beginning with hit identification and progressing through lead optimization and in vivo validation.

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_evaluation In Vitro Evaluation cluster_optimization Optimization & Validation Virtual_Screening Virtual Screening / HTS Synthesis Chemical Synthesis Virtual_Screening->Synthesis Biochemical_Assays Biochemical Assays (HTRF, ELISA, SPR) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (T-Cell Activation, Cytokine Release) Biochemical_Assays->Cell_Based_Assays SAR Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR SAR->Synthesis Iterative Optimization In_Vivo In Vivo Models SAR->In_Vivo

General Workflow for PD-1/PD-L1 Inhibitor Discovery.

Quantitative Data Summary of Novel PD-1/PD-L1 Inhibitors

The following tables summarize the inhibitory activities of representative small molecule, peptide, and macrocyclic inhibitors of the PD-1/PD-L1 interaction.

Table 1: Small Molecule Inhibitors

Compound IDScaffoldTargetIC50 (nM)Assay TypeReference
BMS-202 BiphenylPD-L118HTRF[8]
BMS-1001 BiphenylPD-L12.25HTRF[8]
BMS-1116 BiphenylPD-L15.0HTRF[8]
A9 Biphenyl MethanePD-L10.93HTRF[7]
D3 IndanePD-L12.2HTRF[9]
D2 BenzamidePD-L116.17HTRF[10]
ZDS20 TetrahydroisoquinolinePD-L13270Enzymatic[11]

Table 2: Peptide and Macrocyclic Inhibitors

Compound IDTypeTargetKi (µM)Tm Shift (°C)Assay TypeReference
Peptide-57 Macrocyclic PeptidePD-L1< 114NMR / DSF[12]
Peptide-71 Macrocyclic PeptidePD-L1< 119NMR / DSF[12]
JMPDP-027 Cyclic PeptidePD-1/PD-L1--Cell-based[13]

Experimental Protocols

Protocol 1: General Synthesis of a Biphenyl-based Small Molecule Inhibitor

This protocol is a representative example for the synthesis of biphenyl-based PD-L1 inhibitors, a common scaffold found in many potent small molecules.[7]

Materials:

  • 3-Bromo-2-methylaniline

  • Phenylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, dissolve 3-bromo-2-methylaniline (1.0 eq) and the desired phenylboronic acid derivative (1.2 eq) in a mixture of dioxane and water.

  • Add K2CO3 (2.0 eq) and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the biphenyl intermediate.

  • Further Modifications: The resulting biphenyl core can be further modified through standard organic chemistry reactions to introduce various functional groups to optimize potency and pharmacokinetic properties.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol is used to determine the in vitro potency (IC50) of compounds in blocking the PD-1/PD-L1 interaction.[4][7]

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

  • Anti-His antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-Fc antibody labeled with a FRET acceptor (e.g., d2 or XL665)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds in DMSO

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation: Prepare a mixture of recombinant human PD-1 and the donor-labeled anti-His antibody in assay buffer. Prepare a separate mixture of recombinant human PD-L1 and the acceptor-labeled anti-Fc antibody in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions or control (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the PD-1/anti-His antibody mixture to all wells.

    • Add 5 µL of the PD-L1/anti-Fc antibody mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Normalize the data using wells with no inhibitor (0% inhibition) and wells with no PD-1/PD-L1 interaction (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: T-Cell Activation/Co-culture Assay

This cell-based assay evaluates the ability of an inhibitor to restore T-cell function that has been suppressed by PD-L1.[7][9]

Materials:

  • PD-L1 expressing cancer cell line (e.g., MDA-MB-231) or an engineered cell line (e.g., CHO-K1 expressing human PD-L1).[14]

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or an engineered Jurkat T-cell line expressing PD-1 and a reporter gene (e.g., NFAT-luciferase).[14][15]

  • T-cell activation stimulus (e.g., anti-CD3 antibody or engineered T-cell receptor activation).[8]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • ELISA kit for human IFN-γ or a luciferase assay system

  • 96-well cell culture plates

Procedure:

  • Cell Plating:

    • Plate the PD-L1 expressing cells in a 96-well plate and allow them to adhere overnight.

    • If using an engineered antigen-presenting cell line, follow the manufacturer's protocol.[14][15]

  • Co-culture Setup:

    • Isolate PBMCs from healthy donor blood or prepare the Jurkat T-cell line.

    • Add the T cells to the wells containing the PD-L1 expressing cells.

    • Add the T-cell activation stimulus (e.g., anti-CD3 antibody).

    • Add serial dilutions of the test compounds to the co-culture. Include appropriate controls (no compound, positive control inhibitor like a known antibody).

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • Endpoint Measurement:

    • IFN-γ Release (for PBMCs): Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

    • Luciferase Activity (for Jurkat reporter cells): Lyse the cells and measure luciferase activity using a luminometer according to the reporter assay manufacturer's protocol.[14]

  • Data Analysis:

    • Plot the IFN-γ concentration or luciferase signal against the compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that results in a 50% restoration of T-cell activity.

Conclusion

The development of novel PD-1/PD-L1 inhibitors is a rapidly advancing field with the potential to significantly impact cancer therapy. The protocols and data presented here provide a foundational guide for researchers engaged in the design, synthesis, and evaluation of these promising therapeutic agents. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is crucial for the successful development of clinically viable inhibitors.

References

Application Notes and Protocols for Antimicrobial Testing of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazole derivatives represent a significant class of antimicrobial agents, particularly renowned for their antifungal properties.[1][2] Their mechanism of action primarily involves the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2][3] However, ongoing research has revealed that novel triazole compounds also possess potential antibacterial activity against various pathogens.[4][5] To evaluate the efficacy of these derivatives, a standardized set of in vitro antimicrobial susceptibility tests is crucial. These protocols are designed to determine the minimum concentration of a compound required to inhibit or kill a specific microorganism, providing essential data for drug development and resistance monitoring.

The most common assays include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for a qualitative assessment of susceptibility, and subsequent tests to establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol in fungi.[2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane structure and function, ultimately inhibiting fungal growth.[3][8]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Lanosterol->Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Membrane Function Membrane->Disruption Triazole Triazole Derivative Triazole->Inhibition Enzyme->Ergosterol Inhibition->Enzyme

Caption: Mechanism of action of triazole antifungal agents.

Experimental Workflow

The overall process for evaluating the antimicrobial properties of triazole derivatives follows a logical progression from initial screening to determining whether the compound is static (inhibits growth) or cidal (kills the organism).

prep Microorganism Preparation (Bacterial/Fungal Culture) mic_test Broth Microdilution (MIC Assay) prep->mic_test disk_test Disk Diffusion Assay prep->disk_test read_mic Incubate & Read MIC (Lowest concentration with no visible growth) mic_test->read_mic read_disk Incubate & Measure Zone of Inhibition disk_test->read_disk mbc_test Subculture from clear wells (MBC/MFC Assay) read_mic->mbc_test data Data Analysis & Interpretation read_mic->data read_disk->data read_mbc Incubate & Determine MBC/MFC (Lowest concentration that kills 99.9% of inoculum) mbc_test->read_mbc read_mbc->data

Caption: General experimental workflow for antimicrobial testing.

Detailed Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6] It is a quantitative method widely used for susceptibility testing.[9]

Materials:

  • Sterile 96-well microtiter plates

  • Test triazole derivatives, stock solutions prepared in a suitable solvent (e.g., DMSO)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10][11]

  • Microbial suspension standardized to 0.5 McFarland turbidity (approximately 1-5 x 10^8 CFU/mL for bacteria or 1-5 x 10^6 cells/mL for fungi)

  • Sterile saline or broth for dilutions

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Test Compound Dilutions: a. Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column. b. Prepare a starting concentration of the triazole derivative (e.g., 256 µg/mL) in the first column by adding 100 µL of the compound solution. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the 10th column. Discard 50 µL from the 10th column. This creates a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). d. Column 11 serves as the growth control (broth and inoculum, no compound). e. Column 12 serves as the sterility control (broth only).[11]

  • Inoculum Preparation: a. Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 cells/mL (for fungi) in the wells.[10]

  • Inoculation and Incubation: a. Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate. Typical conditions are 35-37°C for 16-24 hours for bacteria and 35°C for 24-48 hours for fungi.[9]

  • Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the triazole derivative at which there is no visible growth (i.e., the first clear well).[6][12]

Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[13][14]

Materials:

  • Sterile Petri dishes (100 mm or 150 mm)

  • Agar medium (e.g., Mueller-Hinton Agar for bacteria, or with supplements for fungi)[14][15]

  • Sterile paper disks (6 mm diameter)

  • Test triazole derivatives at known concentrations

  • Microbial suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator

Protocol:

  • Plate Preparation: a. Prepare the agar medium and pour it into Petri dishes to a uniform depth (approx. 4 mm). Allow the agar to solidify completely.

  • Inoculation: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Application of Disks: a. Impregnate sterile paper disks with a known amount of the triazole derivative solution. A solvent control disk should also be prepared. b. Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or as required for fungi.[16]

  • Measurement: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[6][7]

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (without any antimicrobial agent)

  • Micropipette

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing: a. From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-20 µL). b. Spot-inoculate the aliquot onto a fresh agar plate. Label each spot according to the concentration from which it was taken. c. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubation: a. Incubate the agar plates under the same conditions as the initial MIC test.

  • Reading the MBC/MFC: a. After incubation, observe the plates for colony growth. b. The MBC or MFC is the lowest concentration of the triazole derivative that shows no growth or a significant reduction (≥99.9%) in colonies compared to the initial inoculum count.[7]

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example Antimicrobial Activity of Novel Triazole Derivatives

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Triazole-A Staphylococcus aureus81618
Escherichia coli163214
Candida albicans2422
Aspergillus fumigatus4819
Triazole-B Staphylococcus aureus16>6412
Escherichia coli32>6410
Candida albicans41618
Aspergillus fumigatus83215
Control Drug
(e.g., Ciprofloxacin)Staphylococcus aureus1225
Escherichia coli0.5128
Control Drug
(e.g., Fluconazole)Candida albicans1424
Aspergillus fumigatus83216

Interpretation of Results

The relationship between MIC and MBC/MFC values is critical for classifying the antimicrobial effect of a compound.

mic Determine MIC mbc Determine MBC/MFC mic->mbc ratio Calculate Ratio (MBC / MIC) mbc->ratio static Bacteriostatic or Fungistatic Effect (Inhibits Growth) ratio->static Ratio > 4 cidal Bactericidal or Fungicidal Effect (Kills Organism) ratio->cidal Ratio ≤ 4

Caption: Logic for interpreting MIC and MBC/MFC results.

References

Application Notes and Protocols for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, a versatile heterocyclic compound, and its emerging applications in the field of advanced materials science. This document details the material's physicochemical properties, synthesis protocols, and its potential use in organic electronics.

Physicochemical and Spectroscopic Properties

This compound is a solid, aromatic compound featuring a benzonitrile group attached to a 1,2,3-triazole ring. This unique structure imparts desirable electronic and thermal properties, making it a promising candidate for various applications in materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆N₄[1]
Molecular Weight 170.17 g/mol [1]
Melting Point 170–172°C[1]
Appearance Solid
Solubility Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water.[1][1]
Storage Stability Stable at room temperature; recommended storage at 2–7°C for long-term use.[1][1]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesReference
Infrared (IR) Sharp peak at ~2228 cm⁻¹ (C≡N stretching)[1]
Mass Spectrometry (ESI-MS) Molecular ion peak [M+H]⁺ at m/z 170.17[1]

Applications in Advanced Materials

The unique molecular architecture of this compound, which combines an electron-withdrawing benzonitrile moiety with a stable triazole ring, makes it a compelling building block for advanced materials.

Organic Semiconductors

Derivatives of benzotriazole have demonstrated potential as p-type semiconductors in Organic Field-Effect Transistors (OFETs).[2] The planar structure and potential for strong intermolecular π-π stacking are crucial for efficient charge transport. The electron-deficient nature of the triazole ring can be balanced with electron-donating groups to tune the material's charge transport properties. While specific data for the parent compound is still emerging, related donor-acceptor-donor molecules based on a 2H-benzo[d][1][2][3]triazole core have shown promising hole mobilities.[2]

Table 3: Representative Electrical Properties of Related Triazole-Based Organic Semiconductors

Compound ArchitectureHole Mobility (μh) (cm² V⁻¹ s⁻¹)ON/OFF RatioReference
D–A–D 2H-benzo[d][1][2][3]triazole derivativesUp to 2.69 × 10⁻⁴~2 × 10⁴[2]
Luminescent Materials

Triazole derivatives are known for their luminescent properties, which can be tuned by modifying their molecular structure.[4] The combination of the triazole and benzonitrile moieties in this compound suggests potential for applications in Organic Light-Emitting Diodes (OLEDs). The nitrile group can act as an electron-accepting unit, which is a common strategy in designing emissive materials.[1]

High-Performance Polymers

The 1,2,3-triazole ring is known for its high thermal and chemical stability.[5] Incorporating this moiety into polymer backbones can enhance their thermal properties. However, the overall stability can be influenced by adjacent functional groups. For instance, while the triazole ring itself is stable, the presence of ester linkages nearby can lead to thermal degradation at elevated temperatures.

Experimental Protocols

Synthesis of this compound via Click Chemistry

A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry".[1]

Materials:

  • 3-Ethynylbenzonitrile

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI) or other Cu(I) source

  • A suitable solvent (e.g., DMF/water mixture)

  • Sodium ascorbate (optional, as a reducing agent for in situ generation of Cu(I) from Cu(II))

Procedure:

  • Dissolve 3-ethynylbenzonitrile in the chosen solvent system in a reaction flask.

  • Add sodium azide to the solution.

  • In a separate container, prepare the copper catalyst solution. If using a Cu(II) salt like CuSO₄, add sodium ascorbate to reduce it to Cu(I).

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Reactant1 3-Ethynylbenzonitrile Reaction Click Reaction (CuAAC) Room Temperature Reactant1->Reaction Reactant2 Sodium Azide Reactant2->Reaction Catalyst Cu(I) Source Catalyst->Reaction ReducingAgent Sodium Ascorbate (optional) Solvent Solvent (e.g., DMF/H2O) Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product 3-(1H-1,2,3-Triazol-4-yl)benzonitrile Workup->Product

Synthesis workflow for 3-(1H-1,2,3-Triazol-4-yl)benzonitrile.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for fabricating an OFET using a triazole-based organic semiconductor.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)

  • This compound solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen. An optional UV-ozone or oxygen plasma treatment can further improve surface cleanliness.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in the chosen solvent.

    • Deposit a thin film of the organic semiconductor onto the SiO₂ surface using spin coating. The spin speed and solution concentration will determine the film thickness.

    • Anneal the film on a hotplate at a suitable temperature to remove residual solvent and improve molecular ordering.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate gold (Au) onto the organic semiconductor layer to define the source and drain electrodes.

  • Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine properties like charge carrier mobility and the ON/OFF ratio.

OFET_Fabrication_Workflow Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication, N₂ Dry) Start->Cleaning Deposition Organic Semiconductor Deposition (Spin Coating) Cleaning->Deposition Annealing Thermal Annealing Deposition->Annealing Electrode Source/Drain Electrode Deposition (Thermal Evaporation with Shadow Mask) Annealing->Electrode Characterization Electrical Characterization (Semiconductor Parameter Analyzer) Electrode->Characterization End Finished OFET Device Characterization->End

Workflow for OFET fabrication.

Signaling Pathways and Logical Relationships

In the context of materials science, "signaling pathways" can be interpreted as the logical progression of material development and the interplay of factors influencing final device performance.

Material Development and Optimization Logic

The development of new organic semiconductor materials based on this compound follows a logical pathway from molecular design to device optimization.

Material_Development_Logic cluster_design Molecular Design & Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Design Molecular Design (Tuning HOMO/LUMO levels) Synthesis Synthesis & Purification Design->Synthesis PhysChem Physicochemical Properties (TGA, DSC) Synthesis->PhysChem ElectroOptical Electro-optical Properties (CV, UV-Vis, PL) Synthesis->ElectroOptical Fabrication Device Fabrication (e.g., OFET) PhysChem->Fabrication ElectroOptical->Fabrication Testing Performance Testing (Mobility, ON/OFF Ratio) Fabrication->Testing Optimization Optimization Feedback Loop Testing->Optimization Optimization->Design

Logical workflow for organic semiconductor development.

This diagram illustrates that the process is iterative. The performance of the fabricated device provides feedback that informs further molecular design and synthesis to optimize the material's properties for the desired application.

References

Application Notes and Protocols for the Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives. The described methodology is based on a convergent synthetic strategy, culminating in a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to form the central 1,2,3-triazole core.[1][2][3] This class of compounds has garnered significant interest for its potential pharmacological activities, including the inhibition of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[1][4][5][6]

The following protocols are adapted from the synthesis of a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives.[4]

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of key intermediates, followed by their assembly and subsequent derivatization.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_assembly Core Assembly cluster_derivatization Derivatization Biphenyl_Precursor Biphenyl Precursor Propargylated_Phenol Propargylated Phenol Intermediate Biphenyl_Precursor->Propargylated_Phenol Multi-step synthesis Click_Reaction CuAAC (Click Chemistry) Propargylated_Phenol->Click_Reaction Azidobenzonitrile 3-Azidobenzonitrile Azidobenzonitrile->Click_Reaction Triazole_Core Biphenyl-Triazole-Benzonitrile Core Click_Reaction->Triazole_Core Deprotection Deprotection Triazole_Core->Deprotection Final_Derivatives Final Derivatives Deprotection->Final_Derivatives Reductive amination

Caption: General workflow for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives.

Experimental Protocols

Materials and General Methods: All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 or 200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra (MS) can be obtained using an ESI-MS instrument.

Protocol 1: Synthesis of the Propargylated Biphenyl Intermediate

This protocol details the multi-step synthesis of the alkyne-containing biphenyl precursor required for the click chemistry reaction.

  • Step 1a: Synthesis of 4-((2-methylbiphenyl-3-yl)methoxy)-2-hydroxybenzaldehyde.

    • To a solution of (2-methylbiphenyl-3-yl)methanol in anhydrous tetrahydrofuran (THF), add 2,4-dihydroxybenzaldehyde and triphenylphosphine (TPP).

    • Cool the mixture to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

  • Step 1b: Synthesis of 4-((2-methylbiphenyl-3-yl)methoxy)-2-(prop-2-yn-1-yloxy)benzaldehyde.

    • To a solution of the product from Step 1a in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and propargyl bromide.

    • Heat the reaction mixture to 75 °C for 3 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 1c: Synthesis of tert-butyl 4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(prop-2-yn-1-yloxy)benzyl)piperazine-1-carboxylate.

    • To a solution of the product from Step 1b in methanol, add N-Boc-piperazine and a catalytic amount of acetic acid.

    • Stir the mixture for 2 hours at room temperature.

    • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaCNBH₃) portion-wise.

    • Allow the reaction to stir at room temperature for 8 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure and purify the residue.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes the key step of forming the 1,2,3-triazole ring.[1][5]

  • In a round-bottom flask, dissolve the propargylated biphenyl intermediate from Protocol 1 in a 1:1 mixture of t-butanol and water.

  • Add 3-azidobenzonitrile to the solution.

  • Sequentially add sodium ascorbate and copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, add water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the Boc-protected biphenyl-1,2,3-triazol-benzonitrile derivative.

Protocol 3: Deprotection and Derivatization

  • Step 3a: Deprotection of the Boc Group.

    • Dissolve the product from Protocol 2 in trifluoroethanol.

    • Cool the solution to 0 °C and slowly add trimethylsilyl chloride.

    • Stir the solution for 2 hours at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected compound.[4]

  • Step 3b: General Procedure for Final Derivative Synthesis (Reductive Amination).

    • To a solution of the deprotected compound from Step 3a and a substituted aldehyde in methanol, add a catalytic amount of acetic acid.

    • After 2 hours, cool the mixture to 0 °C and add sodium cyanoborohydride (NaCNBH₃).

    • Stir the reaction at room temperature for 8 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure and purify the residue to obtain the final biphenyl-1,2,3-triazol-benzonitrile derivative.[4]

Quantitative Data Summary

The following table summarizes the reported yields and biological activity for selected synthesized compounds.[4]

Compound IDYield (%)Melting Point (°C)IC₅₀ (µM) for PD-1/PD-L1 Inhibition
8e 68.31106-108Not Reported
8g 71.65102-103Not Reported
6 --12.28
7 --8.52
8a --14.08

Signaling Pathway

The synthesized biphenyl-1,2,3-triazol-benzonitrile derivatives have been evaluated as inhibitors of the PD-1/PD-L1 signaling pathway. This pathway is a critical immune checkpoint that cancer cells can exploit to evade the host immune system.

PD1_PDL1_Pathway cluster_cells Cellular Interaction T_Cell T-Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Inhibition Inhibition of T-Cell Activation PDL1->Inhibition Leads to Derivatives Biphenyl-Triazol-Benzonitrile Derivatives Derivatives->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by biphenyl-1,2,3-triazol-benzonitrile derivatives.

References

Application Notes: Characterization of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2][3] The synthesis of such molecules, often via "click chemistry," allows for the creation of a wide range of derivatives.[1] Accurate and thorough characterization is critical to confirm the identity, purity, and stability of the synthesized compound, ensuring reliable data for subsequent research and development.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound and its analogues.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation : Record spectra on a 300 MHz or higher field NMR spectrometer.[4]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Data Presentation: Representative NMR Data

The following tables summarize the expected chemical shifts for this compound, based on data from structurally similar compounds.[5][6]

Table 1: Expected ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Triazole-H 8.1 - 8.5 Singlet (s) N/A
Benzonitrile-H (ortho to CN) 7.9 - 8.1 Multiplet (m) ~7-8
Benzonitrile-H (meta to CN) 7.6 - 7.8 Triplet (t) ~7-8
Benzonitrile-H (para to CN) 7.7 - 7.9 Multiplet (m) ~7-8

| Benzonitrile-H (ortho to triazole) | 8.0 - 8.2 | Singlet or Doublet | ~1-2 |

Table 2: Expected ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
Triazole-C4 140 - 148
Triazole-C5 118 - 125
Benzonitrile-CN 117 - 119
Benzonitrile-C (ipso to CN) 112 - 115
Benzonitrile-C (aromatic) 125 - 140

| Benzonitrile-C (ipso to triazole) | 135 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of compounds.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use an HPLC system coupled to a mass spectrometer with an ESI source.[3]

  • Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode : Acquire spectra in positive ion mode, as the triazole nitrogen atoms can be readily protonated.

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). The molecular formula of the target compound is C₉H₆N₄, with a molecular weight of 170.17 g/mol .[1]

  • Fragmentation Analysis (MS/MS) : To obtain structural information, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected ESI-MS Data

Ion Calculated m/z Description
[M+H]⁺ 171.0665 Protonated molecular ion
[M-N₂]+H]⁺ 143.0716 Loss of a neutral nitrogen molecule from the triazole ring.[7]

| [C₇H₄N]⁺ | 102.0344 | Fragment corresponding to the benzonitrile cation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Background Correction : Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description
~3100-3150 C-H stretch Aromatic and triazole C-H
~2220-2240 C≡N stretch Nitrile group
~1500-1600 C=C stretch Aromatic ring
~1440-1480 N=N stretch Triazole ring.[9]

| ~1000-1250 | C-N stretch | Triazole ring |

Chromatographic Characterization

Chromatographic techniques are vital for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-polar to moderately polar organic compounds.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation : Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.[10]

  • Instrumentation : Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions : The following conditions serve as a starting point and may require optimization.

  • Injection : Inject 5-10 µL of the prepared sample.

  • Data Analysis : Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Method Parameters

Table 4: Recommended Starting Conditions for RP-HPLC

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size.[10]
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v).[10]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

| Expected Retention Time | Dependent on exact conditions, but should be well-resolved. |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

G cluster_synthesis Start cluster_analysis Characterization Workflow Synthesis Synthesized Product Purity Purity Assessment (HPLC) Synthesis->Purity Initial Check Identity Identity Confirmation (MS) Purity->Identity If >95% Pure Structure Structural Elucidation (NMR, FT-IR) Identity->Structure Correct Mass FinalConfirm Unambiguous Structure (X-Ray Crystallography, if needed) Structure->FinalConfirm Structure Consistent

Caption: General workflow for the characterization of a synthesized compound.

G cluster_structure Molecular Structure cluster_data Spectroscopic Data & Assignment mol HNMR ¹H NMR ~8.2 ppm ~7.8 ppm Triazole-H Aromatic-H mol->HNMR CNMR ¹³C NMR ~145 ppm ~130 ppm ~118 ppm Triazole-C Aromatic-C Nitrile-C mol->CNMR MS Mass Spec m/z 171.07 [M+H]⁺ mol->MS IR FT-IR ~2230 cm⁻¹ C≡N stretch mol->IR G Parent [M+H]⁺ m/z 171 Frag1 [M+H - N₂]⁺ m/z 143 Parent->Frag1 - N₂ Frag2 [C₇H₄N]⁺ m/z 102 Parent->Frag2 - C₂H₂N₃

References

Application Notes: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a triazole ring linked to a benzonitrile moiety. The triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators.[1] While specific biological data for this compound is limited in publicly available literature, its structural alerts suggest potential applications in various biochemical assays, particularly in the context of drug discovery.

Derivatives of the closely related 3-(1H-1,2,3-triazol-1-yl)benzonitrile scaffold have been identified as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in oncology.[2][3] This suggests that this compound could serve as a valuable scaffold or starting point for the development of novel small molecule immunomodulators.

These application notes provide a representative biochemical assay protocol for evaluating the potential inhibitory activity of this compound and its analogs against the PD-1/PD-L1 interaction.

Potential Applications

  • Screening for PD-1/PD-L1 Interaction Inhibitors: The compound can be evaluated for its ability to disrupt the binding of PD-1 to its ligand PD-L1, a key mechanism for restoring anti-tumor immunity.

  • Structure-Activity Relationship (SAR) Studies: Serve as a core structure for the synthesis of a library of analogs to explore the SAR for PD-1/PD-L1 inhibition.

  • Fragment-Based Drug Discovery: The 3-(triazol-4-yl)benzonitrile core can be used as a fragment for screening against various protein targets.

Data Presentation

The inhibitory activity of this compound and its analogs against the PD-1/PD-L1 interaction can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table presents hypothetical data for a series of related compounds.

Compound IDStructureIC50 (µM) of PD-1/PD-L1 Inhibition
TBCN-001 This compound> 100 (Hypothetical)
TBCN-002 Analog with R1 substitution50.2
TBCN-003 Analog with R2 substitution15.8
TBCN-004 Optimized Lead Compound8.52[2][3]

Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors that block this interaction can restore the immune response against cancer cells.

PD1_PDL1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activation SHP2->PI3K Dephosphorylation (Inhibition) Suppression Suppression of Anti-tumor Response PI3K->Suppression Inhibitor This compound (Potential Inhibitor) Inhibitor->PDL1 Blockade

PD-1/PD-L1 Signaling Pathway and Inhibition.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol describes a method to screen for inhibitors of the PD-1/PD-L1 interaction using HTRF technology.[1][4] This assay is a robust, high-throughput method suitable for primary screening and lead optimization.[5][6]

Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).[1] Recombinant PD-1 and PD-L1 proteins are labeled with donor and acceptor tags, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[7]

Materials:

  • Recombinant Human PD-1 protein (e.g., His-tagged)

  • Recombinant Human PD-L1 protein (e.g., Fc-tagged)

  • Anti-His-Europium (Eu³⁺) Cryptate (Donor)

  • Anti-Fc-d2 (Acceptor)

  • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

  • Test compound (this compound) and control inhibitors

  • HTRF-compatible plate reader

Experimental Workflow:

HTRF_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Dispense Compound (2 µL/well) A->B C 3. Add PD-L1-Fc & Anti-Fc-d2 Mix (4 µL/well) B->C D 4. Add PD-1-His & Anti-His-Eu Mix (4 µL/well) C->D E 5. Incubate (Room Temperature, 2-4 hours) D->E F 6. Read Plate (665 nm and 620 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

HTRF Assay Experimental Workflow.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

    • Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Dispense 2 µL of the diluted compound or control solutions into the wells of a 384-well plate.

    • Include wells with assay buffer and DMSO as negative controls (maximum signal) and a known inhibitor as a positive control (minimum signal).

  • Reagent Addition:

    • Prepare a working solution of PD-L1-Fc and Anti-Fc-d2 in assay buffer.

    • Add 4 µL of the PD-L1/Anti-Fc-d2 mixture to each well.

    • Prepare a working solution of PD-1-His and Anti-His-Europium in assay buffer.

    • Add 4 µL of the PD-1/Anti-His-Europium mixture to each well. The final assay volume is 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)] * 100

    • Ratio_sample: HTRF ratio in the presence of the test compound.

    • Ratio_max: HTRF ratio of the negative control (DMSO).

    • Ratio_min: HTRF ratio of the positive control (saturating concentration of a known inhibitor).

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. The provided application notes and protocols offer a framework for researchers to investigate its potential as an inhibitor of the PD-1/PD-L1 interaction, a clinically validated target in immuno-oncology. The detailed HTRF assay protocol provides a robust and high-throughput method for screening and characterizing this and other related compounds, facilitating the advancement of new small molecule cancer immunotherapies.

References

Application Notes: Use of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of scientific literature, we have concluded that there is currently no available data to support the use of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile as a fluorescent probe. Our extensive searches did not yield any publications detailing its photophysical properties, such as excitation and emission spectra, quantum yield, or specific applications in fluorescence imaging or sensing.

While the 1,2,3-triazole moiety is a key structural feature in many fluorescent compounds, the specific functionalization present in this compound has not been characterized for this purpose in the accessible scientific literature. Research on related benzonitrile-triazole derivatives has been conducted in other fields, such as for their potential as PD-1/PD-L1 inhibitors, but these studies do not investigate their intrinsic fluorescent properties for use as probes.

We are committed to providing accurate and validated scientific information. Therefore, we are unable to generate detailed application notes, experimental protocols, or data presentations for the use of this specific compound as a fluorescent probe at this time.

We recommend that researchers interested in fluorescent probes containing a triazole-benzonitrile scaffold consult the broader literature on the design and application of novel fluorophores. Numerous studies describe the synthesis and characterization of various substituted triazole and benzonitrile derivatives with fluorescent properties, which may serve as a valuable starting point for the development of new molecular probes.

We will continue to monitor the scientific literature and will update this information should any relevant data on the fluorescent properties of this compound become available.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles such as this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne.[3][5] For the target molecule, the reactants are typically 3-ethynylbenzonitrile and an azide source, such as sodium azide, in the presence of a copper(I) catalyst.

Q2: Why is a copper(I) catalyst necessary, and how is it generated?

The copper(I) catalyst is essential for controlling the regioselectivity of the reaction to exclusively yield the 1,4-disubstituted triazole isomer and for significantly accelerating the reaction rate, often by a factor of 10^6 to 10^8 compared to the uncatalyzed thermal reaction.[4][6] The uncatalyzed reaction requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[1][3]

The active Cu(I) catalyst can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[3] However, it is more commonly generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3] Sodium ascorbate is the most frequently used reducing agent for this purpose.[6]

Q3: What is the role of a ligand in the CuAAC reaction?

Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and protecting the catalyst from disproportionation.[7][8] Furthermore, ligands can accelerate the reaction rate.[9][10][11] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[12][13] The choice of ligand can be critical, especially when dealing with sensitive substrates or when trying to minimize catalyst loading.[11]

Q4: What are the main side reactions to be aware of during the synthesis?

The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (3-ethynylbenzonitrile in this case), known as Glaser coupling, which leads to the formation of a diyne byproduct.[12] This is promoted by the presence of oxygen and Cu(II) ions.[12] Additionally, reactive oxygen species (ROS) can be generated by the copper/ascorbate system, which can degrade sensitive functional groups on the substrates.[6][12]

Q5: Can I use a different catalyst to obtain a different regioisomer?

Yes, if the 1,5-disubstituted regioisomer is desired, a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be employed.[3][4][14] Ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes.[4][14][15][16][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II).- Ensure you are using a sufficient excess of the reducing agent (e.g., sodium ascorbate).[12] - Prepare the sodium ascorbate solution fresh before use. - Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxygen exposure.[12]
2. Poor Substrate Quality: Impurities in the 3-ethynylbenzonitrile or azide source.- Purify the starting materials before the reaction. Check for alkyne homocoupling in the starting material.
3. Inappropriate Solvent: The chosen solvent may not be optimal for the specific substrates or ligand.- Screen different solvents. Common choices include tBuOH/H₂O, DMSO, DMF, and ethanol/water mixtures.[2][11]
4. Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions.- Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times. - Gently heat the reaction mixture (e.g., to 40-60 °C), although many CuAAC reactions proceed well at room temperature.[18]
Formation of Significant Byproducts (e.g., Diyne) 1. Oxidative Homocoupling (Glaser Coupling): Presence of oxygen and/or insufficient reducing agent.- Rigorously degas all solvents (e.g., by sparging with N₂ or Ar, or freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction. - Increase the equivalents of sodium ascorbate.
2. Substrate Degradation: Reactive oxygen species (ROS) may be degrading the nitrile group or aromatic ring.- Use a stabilizing ligand like THPTA or TBTA to protect the copper catalyst and minimize ROS generation.[6][12] - Ensure the reaction is not unnecessarily exposed to light.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be precipitating or becoming inactive over time.- Add a stabilizing ligand if not already using one.[7] - Consider a slow addition of the copper catalyst or reducing agent over the course of the reaction.
2. Ligand Inhibition: An excess of certain ligands can be inhibitory in some solvent systems.- Maintain a ligand to copper ratio of 1:1 or slightly higher. Avoid large excesses of the ligand.[11]
Difficulty in Product Purification 1. Copper Contamination: Residual copper salts can be difficult to remove.- After the reaction, quench with an aqueous solution of ammonia or EDTA to chelate and extract the copper into the aqueous phase. - Pass the crude product through a short plug of silica gel or a copper-scavenging resin.
2. Co-elution with Byproducts: The desired product may have a similar polarity to byproducts like the homocoupled diyne.- Optimize the reaction conditions to minimize byproduct formation (see above). - Try different solvent systems for column chromatography or consider recrystallization.

Experimental Protocols

Protocol 1: Standard CuAAC Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Ethynylbenzonitrile

  • Sodium Azide (NaN₃)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • In a round-bottom flask, dissolve 3-ethynylbenzonitrile (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 eq) and, if used, THPTA (0.05 eq) in a small amount of water.

  • Prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution (the mixture should turn a light yellow/green).

  • Continue to stir the reaction under an inert atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonia to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for CuAAC Reactions

Catalyst SystemLigandSolventTemperature (°C)Typical Yield (%)Key Advantages
CuSO₄ / Sodium AscorbateNonetBuOH/H₂ORoom Temp70-90Simple, readily available reagents.
CuSO₄ / Sodium AscorbateTHPTAH₂ORoom Temp85-98Water-soluble, protects catalyst, good for bioconjugation.[12][13]
CuITBTADMF/H₂ORoom Temp80-95Accelerates reaction, stabilizes Cu(I).[12]
CuIImidazole derivativesVariousRoom TempHighCan act as both ligand and base.[9][10]

Note: Yields are generalized and highly dependent on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Dissolve Alkyne & Azide in Solvent degas Degas Mixture (N2 or Ar) reagents->degas add_reductant Add Sodium Ascorbate degas->add_reductant add_catalyst Add CuSO4 (and Ligand) add_reductant->add_catalyst stir Stir at RT under Inert Atmosphere add_catalyst->stir monitor Monitor by TLC / LC-MS stir->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for the CuAAC synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Yield start Low Reaction Yield? check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere Yes check_reductant Is the reducing agent (e.g., Na Ascorbate) freshly prepared? check_atmosphere->check_reductant Yes sol_atmosphere Degas solvents and run under N2 or Ar. check_atmosphere->sol_atmosphere No check_byproducts Are there significant byproducts (e.g., diyne)? check_reductant->check_byproducts Yes sol_reductant Prepare fresh solution of reducing agent. check_reductant->sol_reductant No check_ligand Are you using a stabilizing ligand? check_byproducts->check_ligand Yes sol_byproducts Improve degassing and/ or add a ligand like THPTA. check_byproducts->sol_byproducts No sol_add_ligand Add a ligand (e.g., THPTA) to stabilize Cu(I). check_ligand->sol_add_ligand No sol_optimize Further optimize: - Solvent - Temperature - Reaction Time check_ligand->sol_optimize Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Effective Purification Strategies for Crude 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 3-(2H-1,2,3-Triazol-4-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials, such as 3-azidobenzonitrile and a suitable acetylene precursor, catalysts, and side-products from the triazole formation reaction. Depending on the synthetic route, regioisomers of the triazole may also be present.

Q2: Which purification technique is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing less soluble or more soluble impurities and is a good first approach for moderately pure crude product.[1] For complex mixtures or to remove closely related impurities, column chromatography is generally the most effective method.[1] Preparative HPLC can be used for achieving very high purity, especially for separating regioisomers.[1]

Q3: How can I remove colored impurities from my product?

Colored impurities can sometimes be removed by recrystallization.[2] The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[1] However, use charcoal sparingly as it can also adsorb the desired product.[2]

Q4: My purified product has a low melting point or appears as an oil. What should I do?

"Oiling out" instead of crystallizing can occur if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities.[2][3] Try using a lower-boiling point solvent or a different solvent system.[2][3] Alternatively, re-dissolving the oil in a bit more hot solvent and allowing it to cool very slowly may promote crystallization.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Yield Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.[1] Concentrate the mother liquor to recover a second crop of crystals.[4]
The compound is too soluble in the chosen solvent.Select a solvent where the compound has high solubility when hot and low solubility when cold.[4][5] Consider a mixed-solvent system.[5]
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before filtration.[4]
No Crystals Form The solution is not saturated (too much solvent).Evaporate some of the solvent to concentrate the solution.[3]
Nucleation is not occurring.Scratch the inside of the flask with a glass rod to create nucleation sites.[3][5] Add a seed crystal of the pure compound.[5]
Product is Still Impure Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Impurities have similar solubility.A different purification technique, such as column chromatography, may be necessary.[4]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The eluent system lacks sufficient resolution.Optimize the solvent system using thin-layer chromatography (TLC) first.[1]
The column is overloaded.Use a larger column or reduce the amount of sample loaded.[1]
Compound Streaking The compound is too polar for the mobile phase.Add a small amount of a more polar solvent (e.g., methanol) to the eluent.[2]
The compound is not fully dissolved when loaded.Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading.[2]
Compound Degrading on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[1] Alternatively, use a neutral stationary phase like alumina.[1]
Compound Won't Elute The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low when cold). Common solvents to test for triazole derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5] To maximize crystal formation, you can then place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that provides good separation of the desired product from impurities. A typical starting point for triazole derivatives is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.[1]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.[2] If necessary, gradually increase the polarity of the mobile phase to elute the product and any more polar impurities.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Quantitative Data Summary

Purification Method Typical Purity Typical Yield Notes
Recrystallization 85-95%70-90%Effective for removing impurities with significantly different solubility.[1]
Column Chromatography >99%60-85%Good for separating compounds with different polarities.[1]
Preparative HPLC >99.5%50-80%Excellent for separating closely related impurities and regioisomers.[1]

Visualizations

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter & Dry crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield filter_dry->low_yield Check Yield impure Still Impure filter_dry->impure Check Purity sol_no_crystals Concentrate solution or add seed crystal no_crystals->sol_no_crystals sol_low_yield Use less solvent or collect 2nd crop low_yield->sol_low_yield sol_impure Recrystallize again or use chromatography impure->sol_impure

Caption: Troubleshooting workflow for recrystallization.

Chromatography_Workflow start Crude Product tlc TLC Analysis for Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate

References

Common side products in the synthesis of 1,4-disubstituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Our goal is to help you minimize side product formation and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC?

A1: The most prevalent side product in CuAAC reactions is the diyne, which results from the oxidative homocoupling of the terminal alkyne starting material, commonly known as Glaser coupling.[1][2] This side reaction is primarily promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[2] Another potential, though less common, side product in copper-catalyzed reactions is the formation of the isomeric 1,5-disubstituted 1,2,3-triazole. However, the CuAAC reaction is highly regioselective for the 1,4-isomer.[3] In the context of bioconjugation, side reactions can also include the degradation of sensitive biomolecules due to the generation of reactive oxygen species (ROS) by the copper/ascorbate system.[4]

Q2: How can I detect the formation of the Glaser coupling byproduct in my reaction?

A2: The Glaser coupling product can often be visualized on a Thin Layer Chromatography (TLC) plate as a less polar spot compared to the starting alkyne and the desired triazole product. For definitive identification, mass spectrometry is the ideal technique. You will observe a mass corresponding to a dimer of your starting alkyne.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization.[5][6]

Q3: My CuAAC reaction is sluggish or failing. What are the potential causes?

A3: Several factors can lead to a slow or incomplete reaction. One common issue is an insufficiently active catalyst. The catalytically active species is Cu(I), so if you are starting with a Cu(II) salt like CuSO₄, it is crucial to have an adequate amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) state.[2] Another possibility is catalyst poisoning. Certain functional groups, particularly thiols, can strongly coordinate to the copper catalyst and inhibit its activity.[2]

Q4: Are there specific side products associated with Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

A4: While RuAAC is primarily used to synthesize the 1,5-disubstituted 1,2,3-triazole regioisomer, it is known to be more prone to side product formation compared to CuAAC, especially when using aryl azides.[1][7] Protic solvents can also lead to lower yields and an increase in byproducts in RuAAC reactions.[2] The specific characterization of these side products is less commonly reported in the literature compared to those from CuAAC.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to side product formation in the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Issue: Presence of a significant amount of a less polar byproduct, suspected to be the Glaser coupling product.
Potential Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and reagents before use by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Reducing Agent Ensure a sufficient excess of sodium ascorbate (typically 5-10 mol % or more) is used to maintain the copper catalyst in the active Cu(I) oxidation state.[2]
Inappropriate Ligand Employ a copper-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). These ligands protect the Cu(I) from oxidation and can accelerate the desired reaction.[8]
Issue: Low yield of the desired 1,4-disubstituted 1,2,3-triazole.
Potential Cause Troubleshooting Steps
Inactive Catalyst If using a Cu(II) source, ensure the reducing agent is fresh and added correctly. Consider using a Cu(I) source directly, such as CuI or CuBr, but be aware of their potential instability.
Catalyst Poisoning If your substrates contain functional groups known to coordinate with copper (e.g., thiols), consider using a protecting group strategy or increasing the catalyst and ligand loading.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. A mixture of water and a co-solvent like t-butanol, DMSO, or DMF is often effective.
Issue: Contamination of the final product with copper.
Potential Cause Troubleshooting Steps
Coordination of Copper to the Triazole The nitrogen atoms in the triazole ring can chelate copper ions, making them difficult to remove.[9]
Purification Strategy After initial purification (e.g., column chromatography), wash the product solution with an aqueous solution of a chelating agent like EDTA to sequester the copper ions.[9] Alternatively, consider using a heterogeneous copper catalyst that can be easily filtered off after the reaction.

Summary of Common Side Products and Influencing Factors

Side Product Reaction Type Favorable Conditions for Formation Conditions to Minimize Formation
Diyne (Glaser Coupling) CuAACPresence of oxygen, insufficient reducing agent, absence of a stabilizing ligand.[1][2]Anaerobic conditions, excess sodium ascorbate, use of ligands like TBTA or THPTA.[8]
1,5-Disubstituted Triazole CuAACWhile CuAAC is highly regioselective, trace amounts can sometimes form.The inherent regioselectivity of the Cu(I) catalyst strongly favors the 1,4-isomer.
Substrate Degradation (ROS) CuAAC (Bioconjugation)High concentrations of copper and ascorbate in the presence of oxygen.[4]Use of stabilizing ligands, minimizing reaction time, and working under anaerobic conditions.[8]
Uncharacterized Byproducts RuAACUse of aryl azides, protic solvents.[2][7]Use of aprotic solvents, optimization of reaction conditions for specific substrates.[2]

Experimental Protocols

General Protocol for a Small-Molecule CuAAC Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol %)

  • Sodium Ascorbate (5-10 mol %)

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

  • In a reaction vial, dissolve the azide and alkyne in the chosen solvent system.

  • Degas the solution by bubbling a stream of inert gas (argon or nitrogen) through it for 15-30 minutes.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • To the degassed solution of azide and alkyne, add the CuSO₄ solution via syringe.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

For removal of residual copper: After column chromatography, dissolve the product in an organic solvent and wash with an aqueous solution of EDTA (disodium salt) at a neutral or slightly basic pH.[9]

Visualizations

CuAAC_Pathways cluster_main CuAAC Reaction cluster_side Side Reactions Azide Azide Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole_1_4 [3+2] Cycloaddition Triazole_1_5 1,5-Disubstituted 1,2,3-Triazole Azide->Triazole_1_5 Minor Pathway Alkyne Terminal Alkyne Alkyne->Triazole_1_4 Alkyne2 Terminal Alkyne Alkyne->Triazole_1_5 Minor Pathway Cu_I Cu(I) Catalyst Cu_I->Triazole_1_4 Catalyzes Diyne Diyne (Glaser Coupling) Alkyne2->Diyne Oxidative Homocoupling O2 O₂ O2->Diyne Cu_II Cu(II) Cu_II->Diyne Promotes

Caption: Reaction pathways in CuAAC synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Byproduct Identify Side Product(s) (TLC, LC-MS, NMR) Start->Check_Byproduct Glaser_Coupling Glaser Coupling (Diyne) Detected Check_Byproduct->Glaser_Coupling Yes Other_Byproducts Other/Unknown Byproducts Check_Byproduct->Other_Byproducts Other No_Reaction Low Conversion/ No Reaction Check_Byproduct->No_Reaction No Degas Improve Degassing/ Use Inert Atmosphere Glaser_Coupling->Degas Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Other_Byproducts->Optimize_Conditions Check_Catalyst Verify Catalyst Activity (Cu(I) vs Cu(II)) No_Reaction->Check_Catalyst Add_Reducing_Agent Increase Sodium Ascorbate Concentration Degas->Add_Reducing_Agent Add_Ligand Add/Change Stabilizing Ligand (e.g., TBTA) Add_Reducing_Agent->Add_Ligand End Improved Yield and Purity Add_Ligand->End Check_Substrates Check Substrate Purity and Solubility Check_Catalyst->Check_Substrates Check_Substrates->Optimize_Conditions Purification Optimize Purification (e.g., EDTA wash for Cu) Optimize_Conditions->Purification Purification->End

Caption: Troubleshooting workflow for CuAAC reactions.

References

Technical Support Center: Regioselective Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselective triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in triazole formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling regioselectivity in the synthesis of 1,2,3-triazoles from azides and terminal alkynes?

The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst. The two most reliable methods for achieving high regioselectivity are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method, a cornerstone of "click chemistry," almost exclusively yields 1,4-disubstituted 1,2,3-triazoles . The reaction is highly efficient, proceeds under mild conditions, and tolerates a wide variety of functional groups.[1][2][3][4][5][6]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to 1,5-disubstituted 1,2,3-triazoles .[7][8][9] Ruthenium catalysts are also effective for the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles.[7][9]

Q2: My thermal azide-alkyne cycloaddition is resulting in a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity?

The thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles because the activation energies for both reaction pathways are similar.[4][5][10] To achieve high regioselectivity, it is strongly recommended to switch to a catalyzed reaction as described in Q1. For exclusive formation of the 1,4-isomer, use a Copper(I) catalyst. For the 1,5-isomer, a Ruthenium catalyst is the preferred choice.[10]

Q3: I am performing a CuAAC reaction and still observing the formation of the 1,5-isomer. What could be the cause?

While CuAAC is highly selective for the 1,4-isomer, contamination or side reactions can lead to the formation of the 1,5-isomer. Potential causes include:

  • Presence of a competing reaction pathway: In some cases, especially with certain substrates or under non-optimal conditions, a competing uncatalyzed thermal cycloaddition may occur, leading to a mixture of isomers.

  • Catalyst instability or impurity: The purity and stability of the Cu(I) catalyst are crucial. Oxidation to Cu(II) can reduce the efficiency of the desired catalytic cycle.[11]

To troubleshoot, ensure the use of a reliable Cu(I) source or in situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate), and optimize reaction conditions to favor the catalyzed pathway (e.g., lower temperatures).[12]

Q4: Are there any metal-free methods to achieve regioselectivity in triazole synthesis?

Yes, metal-free approaches to regioselective triazole synthesis are an active area of research. Some strategies include:

  • Organocatalysis: Certain organocatalysts can promote the regioselective synthesis of 1,5-disubstituted triazoles.[13]

  • Visible-light promotion: Photocatalyst-free, visible-light-mediated reactions have been developed for the synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles.[14]

  • Strain-promoted azide-alkyne cycloaddition (SPAAC): While not providing control over 1,4- vs 1,5-regioselectivity in the same way as catalyzed reactions, SPAAC is a powerful metal-free ligation method.

Troubleshooting Guides

Issue 1: Low Yield in CuAAC Reaction for 1,4-Disubstituted Triazoles

Potential Causes & Troubleshooting Steps

Potential Cause Recommended Troubleshooting Steps
Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) Use a reducing agent like sodium ascorbate to generate and maintain the active Cu(I) species from a Cu(II) salt (e.g., CuSO₄).[11][12] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]
Poor Reagent Quality Use freshly prepared or purified azides and alkynes. Low molecular weight azides can be unstable.[1]
Suboptimal Reaction Conditions Optimize stoichiometry, temperature, and solvent. The reaction is often robust in various solvents, including water, t-BuOH/H₂O mixtures, and DMSO.[12]
Ligand Issues Use a stabilizing ligand for the Cu(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), especially for bioconjugation reactions.[11]
Side Reactions (e.g., Glaser Coupling) The oxidative homocoupling of the terminal alkyne can be a significant side reaction.[11] Ensure an adequate concentration of the reducing agent and maintain an oxygen-free environment.[11]
Issue 2: Poor Regioselectivity in RuAAC Reaction for 1,5-Disubstituted Triazoles

Potential Causes & Troubleshooting Steps

Potential Cause Recommended Troubleshooting Steps
Catalyst Choice and Purity Several ruthenium catalysts can be used, with CpRuCl(PPh₃)₂ and [CpRuCl]₄ being common choices.[7][15] Ensure the catalyst is pure and handled under an inert atmosphere.
Reaction Temperature RuAAC reactions often require elevated temperatures.[7] Optimize the temperature to ensure complete conversion and minimize side reactions.
Solvent Effects The choice of solvent can influence the reaction rate and yield. Dichloromethane (DCE) and dimethylformamide (DMF) are commonly used solvents.[9][15]
Substrate Electronics and Sterics The electronic and steric properties of the azide and alkyne can influence regioselectivity, especially with internal alkynes. For terminal alkynes, high selectivity for the 1,5-isomer is generally observed.[9] With unsymmetrical internal alkynes, mixtures of regioisomers are possible.[16]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol is a general procedure for the copper(I)-catalyzed synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extracting the product with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazole via RuAAC

This protocol is a general procedure for the ruthenium-catalyzed synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.05 equiv)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.01 equiv)

  • Solvent (e.g., 1,2-dichloroethane - DCE)

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the organic azide and terminal alkyne in DCE.[9]

  • Place the reaction vessel in a preheated oil bath at 45 °C.[9]

  • After five minutes, add a solution of the ruthenium catalyst in DCE to the reaction mixture via syringe.[9]

  • Stir the reaction mixture at the designated temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.[9]

  • The crude product can then be purified by column chromatography.

Visual Guides

Regioselectivity_Control cluster_reactants Reactants cluster_catalysts Catalyst Choice cluster_products Products Azide Organic Azide CuAAC Cu(I) Catalyst (e.g., CuSO4/Ascorbate) RuAAC Ru Catalyst (e.g., Cp*RuCl) Thermal Thermal (No Catalyst) Alkyne Terminal Alkyne Product14 1,4-disubstituted 1,2,3-Triazole CuAAC->Product14 High Selectivity Product15 1,5-disubstituted 1,2,3-Triazole RuAAC->Product15 High Selectivity Mixture Mixture of 1,4- and 1,5-isomers Thermal->Mixture Low Selectivity

Caption: Catalyst choice dictates regioselectivity in azide-alkyne cycloadditions.

CuAAC_Troubleshooting_Workflow start Start: Low Yield in CuAAC Reaction check_catalyst Check Cu(I) Source and Inert Atmosphere start->check_catalyst check_reagents Verify Purity of Azide and Alkyne check_catalyst->check_reagents Issue Persists success Improved Yield check_catalyst->success Issue Resolved optimize_conditions Optimize Stoichiometry, Temperature, and Solvent check_reagents->optimize_conditions Issue Persists check_reagents->success Issue Resolved add_ligand Add Stabilizing Ligand (e.g., TBTA) optimize_conditions->add_ligand Issue Persists optimize_conditions->success Issue Resolved check_side_reactions Analyze for Side Products (e.g., Glaser Coupling) add_ligand->check_side_reactions Issue Persists add_ligand->success Issue Resolved check_side_reactions->success Issue Resolved

Caption: A workflow for troubleshooting low yields in CuAAC reactions.

References

Resolving solubility issues of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on resolving solubility challenges encountered with 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in organic solvents. The information is presented in a question-and-answer format to directly address common issues faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its chemical structure provides insights into its expected solubility profile. The presence of the polar triazole ring and the nitrile group suggests that the compound will likely exhibit better solubility in polar aprotic and some polar protic organic solvents. The nitrile group, in particular, can enhance polarity and improve solubility in organic solvents. For instance, a related compound, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, is known to be soluble in solvents like chloroform and methanol. Another analogue's nitrile group was noted to improve solubility in aprotic solvents like DMF.

Q2: Which organic solvents are recommended for initial solubility screening?

A2: Based on the structural features of this compound, a good starting point for solubility screening includes a range of common laboratory solvents with varying polarities. It is advisable to test solubility in small quantities of the compound before proceeding with larger-scale preparations.

Q3: I am observing precipitation when diluting a stock solution of this compound into an aqueous buffer for a biological assay. What is the likely cause and how can I prevent this?

A3: This is a common issue known as "crashing out" and typically occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, consider the following strategies:

  • Minimize the organic solvent concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer, ideally below 1% and preferably at or below 0.5%.

  • Gradual addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.

  • Use of surfactants or co-solvents: In some cases, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween 80) or a co-solvent in the aqueous buffer can help maintain the compound's solubility.

Troubleshooting Guides

Issue 1: Difficulty in dissolving the compound to the desired concentration.

If you are struggling to dissolve this compound, follow this troubleshooting workflow:

G start Start: Need to dissolve compound select_solvent Select a primary polar aprotic solvent (e.g., DMSO, DMF) start->select_solvent attempt_dissolve Attempt to dissolve at room temperature with vortexing/sonication select_solvent->attempt_dissolve dissolved_yes Success: Compound dissolved attempt_dissolve->dissolved_yes Soluble dissolved_no Issue: Compound not fully dissolved attempt_dissolve->dissolved_no Insoluble gentle_heat Apply gentle heat (30-40°C) with continued agitation dissolved_no->gentle_heat heat_dissolved_yes Success: Compound dissolved gentle_heat->heat_dissolved_yes Soluble heat_dissolved_no Issue: Compound still not dissolved gentle_heat->heat_dissolved_no Insoluble cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol) heat_dissolved_no->cosolvent cosolvent_dissolved_yes Success: Compound dissolved cosolvent->cosolvent_dissolved_yes Soluble cosolvent_dissolved_no Re-evaluate solvent choice or required concentration cosolvent->cosolvent_dissolved_no Insoluble

Caption: Troubleshooting workflow for dissolving the compound.

Issue 2: Precipitation observed in a prepared stock solution over time.

If a previously clear stock solution of this compound shows precipitation after storage, consider the following:

  • Saturation: The initial concentration may be close to the saturation point, and temperature fluctuations during storage could cause the compound to crystallize out. Try preparing a slightly less concentrated stock solution.

  • Solvent Evaporation: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.

  • Moisture Absorption: For hygroscopic solvents like DMSO, absorbed moisture can reduce the solubility of certain compounds. Use anhydrous solvents and store stock solutions in a desiccator.

Data Presentation

Since specific quantitative solubility data for this compound is limited, the following table provides a qualitative solubility guide based on the expected behavior of similar chemical structures. It is strongly recommended to perform empirical tests to confirm solubility in your specific solvent and conditions.

Solvent CategorySolvent ExamplesExpected Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe high polarity of DMSO is well-suited to dissolve molecules with polar functional groups like the triazole and nitrile moieties.
N,N-Dimethylformamide (DMF)Soluble to Very SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent capable of solvating the compound effectively.
AcetoneSolubleThe carbonyl group of acetone can interact with the polar parts of the molecule.
AcetonitrileModerately SolubleWhile polar, acetonitrile may be a slightly weaker solvent for this compound compared to DMSO or DMF.
Polar Protic MethanolSolubleThe hydroxyl group can engage in hydrogen bonding with the nitrogen atoms of the triazole ring.
EthanolSolubleSimilar to methanol, ethanol can act as a good solvent, with its slightly lower polarity potentially being favorable.
Chlorinated Dichloromethane (DCM)Moderately to Sparingly SolubleDCM's polarity is suitable for compounds with a mix of polar and nonpolar characteristics.
ChloroformModerately to Sparingly SolubleSimilar in polarity to DCM, it is expected to have comparable solvating power for this compound.
Nonpolar TolueneSparingly Soluble to InsolubleThe aromatic nature of toluene might offer some π-π stacking interactions with the benzonitrile ring, but overall polarity is low.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar triazole and nitrile groups.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass:

    • Molecular Weight of C₉H₆N₄ = 170.17 g/mol

    • For 1 mL of a 10 mM stock solution, you will need: 170.17 g/mol * 0.010 mol/L * 0.001 L = 0.0017017 g = 1.70 mg.

  • Weigh the compound: Accurately weigh approximately 1.70 mg of this compound into a sterile microcentrifuge tube or glass vial.

  • Add solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 30-40°C until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol outlines the dilution of a DMSO stock solution into an aqueous buffer for use in in vitro assays.

  • Determine the final concentration: Decide on the final concentration of the compound required for your experiment (e.g., 10 µM).

  • Calculate the dilution: Calculate the volume of the 10 mM DMSO stock solution needed. For a final volume of 1 mL at 10 µM, you will need 1 µL of the 10 mM stock.

  • Prepare the aqueous buffer: Dispense the required volume of your aqueous buffer (e.g., 999 µL for a 1 mL final volume) into a sterile tube.

  • Dilute the stock: While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution (1 µL) to the buffer.

  • Mix thoroughly: Continue to vortex for a few seconds to ensure the working solution is homogeneous.

  • Visual inspection: Visually inspect the solution for any signs of precipitation before use.

Mandatory Visualizations

G cluster_pd1_pathway Simplified PD-1/PD-L1 Signaling Pathway pd1 PD-1 Receptor (on T-Cell) pd1->binding pdl1 PD-L1 Ligand (on Tumor Cell) pdl1->binding inhibition Inhibition of T-Cell Activation compound This compound (Inhibitor) compound->binding Blocks Interaction binding->inhibition Binding

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

G compound Solid Compound stock 10 mM Stock in DMSO compound->stock Dissolve working Working Solution in Aqueous Buffer stock->working Dilute assay Biological Assay working->assay Test

Caption: Experimental workflow for solution preparation.

Assessing the thermal and chemical stability of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the thermal and chemical stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the expected chemical stability issues with this compound?

A2: The benzonitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert the nitrile group (-CN) to a carboxylic acid (-COOH) or a primary amide (-CONH2) as an intermediate.[4] The triazole ring is generally robust but can react with strong oxidizing agents. It's also important to consider the reactivity of the entire molecule, as the electronic interplay between the benzonitrile and triazole moieties may influence its stability in the presence of certain reagents.

Q3: How should I safely handle and store this compound to ensure its integrity?

A3: To maintain the stability and integrity of the compound, it is recommended to:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][7] A refrigerator at 2-8°C is a suitable storage condition. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5][9] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Avoid contact with skin and eyes.[5][9]

Q4: What are the potential degradation pathways for this molecule?

A4: Based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]

  • Oxidation: The triazole ring or other parts of the molecule could be susceptible to oxidation by strong oxidizing agents.

  • Thermolysis: At elevated temperatures, the molecule will decompose. The triazole ring may undergo ring-opening or release a molecule of nitrogen.[1]

  • Photolysis: Although specific data is unavailable, compounds with aromatic and heterocyclic rings can be sensitive to UV light, leading to photochemical degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound changes color (e.g., turns yellow/brown) upon storage or during a reaction. Oxidation or minor degradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are pure and free of oxidizing impurities.
Unexpected peaks appear in NMR or LC-MS analysis after a reaction or work-up. Degradation of the starting material or product.Analyze for potential hydrolysis products (amide or carboxylic acid) or byproducts from side reactions. Re-evaluate the reaction conditions (temperature, pH, reagents) to minimize degradation.[4]
Inconsistent results in biological assays. Compound instability in the assay medium.Perform a stability study of the compound in the assay buffer at the relevant temperature and time. Use freshly prepared solutions for each experiment.
Poor solubility or precipitation during experiments. The compound may have low solubility in certain solvents.Test a range of solvents to find the most suitable one. For aqueous solutions, consider using co-solvents like DMSO or DMF, but be mindful of their potential reactivity under certain conditions.[10]

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability profile of this compound.

Methodology:

  • Accurately weigh 0.5–1.0 mg of the sample into an alumina or platinum TGA pan.[3]

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[3]

  • Maintain a constant flow of an inert gas, such as nitrogen, over the sample during the analysis (e.g., 20 mL/min).[3]

  • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Protocol 2: Forced Degradation Study (Hydrolytic Stability)

Objective: To evaluate the stability of the compound under acidic and basic conditions.[10]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[10]

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for analysis.

  • Basic Condition:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for the acidic condition, neutralizing the samples with 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Data Summary Tables

As specific experimental data for this compound is not publicly available, the following tables are illustrative examples of how to present such data.

Table 1: Illustrative Thermal Analysis Data

ParameterValue
TGA Onset of Decomposition (Tonset) ~ 210 °C
TGA Temperature at 5% Mass Loss (Td5%) ~ 225 °C
DSC Melting Point (Tm) ~ 185 °C
DSC Decomposition Exotherm (Tdecomp) ~ 230 °C

Table 2: Illustrative Forced Degradation Results (% Degradation)

ConditionTime (hours)% DegradationMajor Degradants Observed
0.1 M HCl (60 °C) 24< 5%Minor peak corresponding to the amide intermediate.
0.1 M NaOH (60 °C) 24~ 15%Major peak corresponding to the carboxylic acid.
3% H2O2 (RT) 24< 2%Not significant.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_results Data Interpretation Compound This compound TGA Thermal Analysis (TGA/DSC) Compound->TGA Thermal Stress Forced_Deg Forced Degradation (Acid, Base, Oxidative, Photo) Compound->Forced_Deg Chemical Stress Thermal_Data Determine T_onset, T_decomp TGA->Thermal_Data Chem_Data Identify Degradants (LC-MS, NMR) Forced_Deg->Chem_Data Stability_Profile Establish Stability Profile Thermal_Data->Stability_Profile Chem_Data->Stability_Profile

Caption: Workflow for assessing the stability of a chemical compound.

Troubleshooting_Tree Start Inconsistent Experimental Result Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Check_Conditions Review Experimental Conditions (Temp, pH, Atmosphere) Check_Purity->Check_Conditions Purity OK Optimize Optimize Conditions/ Purify Material Check_Purity->Optimize Impure Run_Control Run Control Experiment (without compound) Check_Conditions->Run_Control Conditions OK Check_Conditions->Optimize Conditions Harsh Analyze_Deg Analyze for Degradants Run_Control->Analyze_Deg Control OK Analyze_Deg->Optimize

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Navigating the Scale-Up of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the synthesis and scale-up of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. The information is curated to assist researchers in optimizing their experimental protocols and ensuring a safe and efficient production process.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence involving the preparation of two key intermediates, 3-ethynylbenzonitrile and 3-azidobenzonitrile, followed by their copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2]

Synthesis_Pathway cluster_0 Step 1: Alkyne Synthesis cluster_1 Step 2: Azide Synthesis cluster_2 Step 3: Click Chemistry 3-Iodobenzonitrile 3-Iodobenzonitrile 3-Ethynylbenzonitrile 3-Ethynylbenzonitrile 3-Iodobenzonitrile->3-Ethynylbenzonitrile  Sonogashira  Coupling   TMS-Acetylene TMS-Acetylene TMS-Acetylene->3-Ethynylbenzonitrile 3-Aminobenzonitrile 3-Aminobenzonitrile 3-Azidobenzonitrile 3-Azidobenzonitrile 3-Aminobenzonitrile->3-Azidobenzonitrile  Diazotization   Final_Product This compound 3-Ethynylbenzonitrile_ref->Final_Product  CuAAC   3-Azidobenzonitrile_ref->Final_Product Sonogashira_Workflow cluster_0 Sonogashira Coupling cluster_1 Work-up and Deprotection A Charge Reactor with 3-Iodobenzonitrile, Solvent, Base B Degas the Mixture A->B C Add Pd and Cu Catalysts B->C D Slowly Add TMS-Acetylene C->D E Heat and Monitor Reaction D->E F Cool and Filter Catalysts E->F Reaction Complete G Aqueous Wash F->G H Solvent Switch to Methanol G->H I Add K2CO3 for Deprotection H->I J Isolate 3-Ethynylbenzonitrile I->J Diazotization_Workflow cluster_0 Diazotization cluster_1 Azidation and Work-up A Dissolve 3-Aminobenzonitrile in Aqueous Acid B Cool to 0-5 °C A->B C Slowly Add NaNO2 Solution B->C D Stir for 30 min at 0-5 °C C->D E Add NaN3 Solution at 0-5 °C D->E Diazonium Salt Formed F Warm to RT and Stir E->F G Extract with Organic Solvent F->G H Wash and Dry G->H I Solvent Swap for Next Step (or careful concentration) H->I CuAAC_Workflow cluster_0 CuAAC Reaction cluster_1 Purification A Charge Reactor with Alkyne, Azide, and Solvent B Add CuSO4 Solution A->B C Add Sodium Ascorbate Solution B->C D Heat and Monitor Reaction C->D E Cool and Precipitate Product D->E Reaction Complete F Filter and Wash with Water E->F G Wash with Organic Solvent F->G H Recrystallize if Necessary G->H I Dry Final Product H->I

References

Technical Support Center: Spectroscopic Analysis of Triazole Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the spectroscopic analysis of triazole tautomers.

Frequently Asked Questions (FAQs)

Q1: What are triazole tautomers and why are they important?

A1: Prototropic tautomerism in triazoles refers to the migration of a proton between the different nitrogen atoms of the heterocyclic ring.[1] For example, 1,2,4-triazole can exist in 1H, 2H, and 4H tautomeric forms.[1] These different forms are distinct chemical entities with unique physicochemical properties, such as dipole moment, acidity, basicity, and hydrogen bonding capabilities.[2] Consequently, the predominant tautomeric form can significantly influence a molecule's biological activity, reactivity, and material properties.[2] A thorough understanding of the tautomeric landscape is crucial for the rational design of drugs and functional materials.[2][3]

Q2: What makes the spectroscopic analysis of triazole tautomers so challenging?

A2: The primary difficulty arises from the rapid interconversion between tautomers in solution, a process known as prototropic exchange.[3][4] This rapid exchange often occurs on a timescale faster than that of many spectroscopic techniques, such as NMR, leading to time-averaged signals that represent a weighted average of the contributing tautomers rather than distinct signals for each form.[3] The tautomeric equilibrium is also highly sensitive to environmental factors including the solvent, temperature, and pH, which can alter the relative populations of the tautomers.[5][6]

Q3: Which spectroscopic techniques are most effective for identifying and characterizing triazole tautomers?

A3: A multi-technique approach is typically required for unambiguous characterization.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5] Techniques like ¹H, ¹³C, and ¹⁵N NMR can provide detailed structural information.[7][8]

  • Infrared (IR) Spectroscopy is particularly useful for identifying functional groups and distinguishing tautomers in the solid state by observing characteristic vibrations like N-H stretching.[5][9]

  • UV-Vis Spectroscopy , combined with computational modeling, can help differentiate tautomers in solution, as different forms exhibit distinct electronic transitions.[7][10][11]

  • X-ray Crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[5]

  • Mass Spectrometry is generally less effective for distinguishing tautomers as they have the same mass. However, fragmentation patterns can sometimes provide clues.[3][12]

Q4: How does the choice of solvent affect the analysis of triazole tautomers?

A4: The solvent plays a critical role as it can significantly influence the tautomeric equilibrium.[5] Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions.[2][6] For example, a low content of 2H-1,2,4-triazole (~5%) may be present in a highly polar solvent.[3] Therefore, it is essential to perform spectroscopic analyses in various solvents of differing polarity to fully understand the tautomeric behavior.

Q5: What is the role of computational chemistry in studying triazole tautomers?

A5: Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities and energies of different tautomers in both the gas phase and in solution.[2][10] By calculating theoretical spectroscopic data (e.g., NMR chemical shifts, UV-Vis absorption maxima) for each possible tautomer, researchers can compare these predictions with experimental data to aid in signal assignment and determine the predominant tautomeric form.[5][7][10]

Troubleshooting Guides

NMR Spectroscopy

Q: My ¹H NMR spectrum shows very broad or coalesced signals for the triazole ring protons. What does this mean and how can I resolve them?

A: This is a classic sign of chemical exchange occurring at a rate that is intermediate on the NMR timescale. The broad signals indicate that the proton is rapidly moving between different nitrogen atoms of the triazole ring.

  • Troubleshooting Steps:

    • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange.[13] If the exchange is slowed sufficiently, you may be able to "freeze out" the individual tautomers, resulting in sharp, distinct signals for each form. In hexamethylphosphoramide (HMPT), for instance, distinct C-H peaks for 1,2,4-triazole are observed at temperatures below 0°C.[13]

    • Solvent Change: Switch to a less polar or aprotic solvent to potentially slow down proton exchange that may be solvent-mediated.

    • 2D NMR: Techniques like ¹H-¹⁵N HSQC or HMBC can be very informative, as the nitrogen atoms are directly involved in the tautomerism, and their chemical shifts are highly sensitive to the proton's location.[8]

Q: I see multiple sets of signals in my ¹H and ¹³C NMR spectra. How can I confidently assign these signals to the correct tautomers?

A: Observing multiple sets of signals indicates that the tautomer interconversion is slow on the NMR timescale, and you are seeing a mixture of forms.

  • Troubleshooting Steps:

    • Computational Correlation: This is the most powerful approach. Use DFT calculations to predict the ¹H and ¹³C NMR chemical shifts for all possible tautomers.[4][5] Compare the calculated shifts with your experimental data. The set of calculated values that best matches an experimental set allows for confident assignment.[4][14]

    • 2D NMR Spectroscopy:

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons or nitrogens they are attached to, helping to build structural fragments for each tautomer.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons (or nitrogens) over two to three bonds. This is crucial for establishing long-range connectivity and piecing together the structure of each tautomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity of protons, which can help differentiate between isomers, especially when substituents are present.

IR Spectroscopy

Q: My IR spectrum has many overlapping bands. How can I use it to identify the dominant tautomer?

A: While the full IR spectrum can be complex, focusing on specific regions and "marker bands" can provide clear evidence for tautomeric forms, especially in the solid state.[15]

  • Troubleshooting Steps:

    • Analyze the N-H Stretching Region (3500-3100 cm⁻¹): The number, position, and shape of N-H stretching bands can indicate the hydrogen bonding environment and the specific N-H bonds present in the dominant tautomer.[5]

    • Look for Thione/Thiol Bands (if applicable): For mercapto-substituted triazoles, the presence of a C=S absorption band (around 1300-1325 cm⁻¹) is characteristic of the thione tautomer, while an S-H band (around 2550-2600 cm⁻¹) indicates the thiol form.[9]

    • Identify Ring "Marker Bands": Specific vibrational modes of the triazole ring can serve as fingerprints for different tautomeric forms.[15] These are often found in the fingerprint region (below 1600 cm⁻¹).[5] Comparison with computationally predicted vibrational spectra can be extremely helpful in assigning these bands.[15]

UV-Vis Spectroscopy

Q: Can I use UV-Vis spectroscopy to determine the tautomer ratio in solution?

A: Yes, but this method is most effective when combined with computational chemistry. Different tautomers have distinct electronic structures and will therefore exhibit different absorption maxima (λ_max).

  • Troubleshooting Steps:

    • Acquire Experimental Spectrum: Record the UV-Vis spectrum of your triazole derivative in the solvent of interest.

    • Simulate Spectra for All Tautomers: Use computational methods (like TD-DFT) to calculate the theoretical UV-Vis spectra for each possible tautomer.[7][10]

    • Compare and Deconvolute: Compare the experimental spectrum with the simulated spectra.[11] The experimental spectrum should appear as a weighted sum of the spectra of the individual tautomers present in the equilibrium.[7][10] By fitting the calculated spectra to the experimental curve, you can estimate the relative populations of each tautomer.

Quantitative Data Summary

The following tables provide reference spectroscopic data that can aid in the identification of triazole tautomers.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,2,4-Triazole Tautomers.

TautomerNucleusChemical Shift (ppm)SolventReference
1H-1,2,4-Triazole C3-H~8.85HMPT[13]
C5-H~7.92HMPT[13]
N1-H~15.25HMPT[13]
C3~144.5Varies[16],[17]
C5~144.5Varies[16],[17]
4H-1,2,4-Triazole C3-H / C5-HSymmetricVaries[3]
N4-HVariesVaries[3]
C3 / C5SymmetricVaries[3]

Note: Chemical shifts are highly dependent on substituent, solvent, and temperature. These values are illustrative.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Differentiating Tautomers.

Functional Group / VibrationTautomeric FormTypical Wavenumber (cm⁻¹)Reference
N-H Stretch All N-H Tautomers3500 - 3100[5]
C=S Stretch Thione1325 - 1300[9]
S-H Stretch Thiol2600 - 2550[9]
N=N Stretch 1,2,4-Triazole Ring1570 - 1550[9]
C=N Stretch 1,2,4-Triazole Ring1640 - 1560[9]

Experimental Protocols

Protocol: ¹H and ¹³C NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, HMPT) in a 5 mm NMR tube.[5] The choice of solvent is critical as it can influence the equilibrium.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically 400 MHz or higher for protons.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[5]

    • If exchange broadening is observed, repeat the experiment at a lower temperature (e.g., 0°C, -10°C, -34°C) to attempt to resolve the tautomers.[13]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).[5]

  • Data Analysis:

    • Compare the observed chemical shifts with those predicted by DFT calculations for each potential tautomer to assign signals.[5]

    • If distinct signals for each tautomer are resolved in the ¹H NMR spectrum, use the integration of non-exchangeable protons (e.g., C-H) to determine the quantitative ratio of the tautomers in solution.[5]

Protocol: Solid-State IR Analysis of Tautomers
  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[5]

  • Data Analysis:

    • Carefully analyze the N-H stretching region (3500-3100 cm⁻¹).

    • Examine the fingerprint region (<1600 cm⁻¹) for characteristic ring stretching and deformation modes.[5]

    • Compare the experimental spectrum with computationally predicted spectra for each tautomer to aid in band assignment and identification of the dominant solid-state form.[15]

Visualizations

Tautomer_Equilibrium cluster_124 1,2,4-Triazole Tautomers cluster_123 1,2,3-Triazole Tautomers T124_1H 1H-1,2,4-Triazole T124_2H 2H-1,2,4-Triazole T124_1H->T124_2H T124_4H 4H-1,2,4-Triazole T124_1H->T124_4H T124_2H->T124_4H T123_1H 1H-1,2,3-Triazole T123_2H 2H-1,2,3-Triazole T123_1H->T123_2H Proton Shift

Caption: Prototropic tautomeric equilibria in 1,2,4- and 1,2,3-triazoles.

Tautomer_Analysis_Workflow start Synthesized Triazole Compound solid_state Solid-State Analysis start->solid_state solution_state Solution-State Analysis start->solution_state xray X-Ray Crystallography solid_state->xray ftir FTIR Spectroscopy solid_state->ftir nmr NMR (¹H, ¹³C, ¹⁵N) solution_state->nmr uvvis UV-Vis Spectroscopy solution_state->uvvis data_int Data Integration & Interpretation xray->data_int ftir->data_int nmr->data_int uvvis->data_int comp Computational Modeling (DFT Calculations) comp->data_int Compare Experimental result Tautomer Structure & Ratio Elucidated data_int->result

Caption: Integrated workflow for the analysis of triazole tautomerism.

NMR_Troubleshooting start Observe ¹H NMR Spectrum decision Signals Broad or Averaged? start->decision slow_exchange Multiple Sharp Signal Sets decision->slow_exchange No fast_exchange Fast Exchange Regime decision->fast_exchange Yes assign Assign Tautomers using 2D NMR & DFT Calculations slow_exchange->assign low_temp Perform Low-Temp NMR Experiment fast_exchange->low_temp resolved Signals Resolved? low_temp->resolved quantify Quantify Ratio using Integration assign->quantify resolved->slow_exchange Yes resolved->fast_exchange No (Exchange still fast)

References

Technical Support Center: Enhancing the Biological Efficacy of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with triazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to improving the efficacy of triazole derivatives through structural modification, formulation, and combination therapies.

Structure-Activity Relationship (SAR) and Chemical Modification

Q1: My lead triazole derivative shows low antifungal activity. What initial structural modifications should I consider?

A1: Initial modifications should focus on key pharmacophoric features known to influence antifungal potency. The core mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for ergosterol biosynthesis in the fungal cell membrane.[1][2] Efficacy is largely dictated by how well the molecule binds to this enzyme.

Consider the following modifications:

  • Side Chain Modification: The N-1 substituent of the triazole ring is crucial for activity. The presence of a 2,4-difluorophenyl group is a common feature in potent antifungal triazoles, as it interacts favorably with the enzyme's active site.[3]

  • Halogenation: Adding halogen atoms, particularly fluorine or chlorine, to the aromatic substituents can significantly enhance antimicrobial activity.[1][4] For example, derivatives with -NO2 and -CF3 groups have shown potent activity.[4]

  • Hydrophobic Moieties: Introducing di-hydrophobic fragments on linked heterocyclic rings (like a 1,3,5-triazine) has been shown to be essential for antifungal activity.[5]

  • Molecular Hybridization: A strategy of combining two different active fragments into one molecule can improve binding affinity and the spectrum of activity.[1] For instance, creating hybrids of triazoles with other pharmacologically active scaffolds like quinolinone, chalcone, or norfloxacin has shown promise.[6][7][8]

Q2: How does modifying the core triazole ring (1,2,3-triazole vs. 1,2,4-triazole) impact biological activity?

A2: Both 1,2,3-triazole and 1,2,4-triazole isomers are used extensively in medicinal chemistry.[2][9] The 1,2,4-triazole moiety is a core feature of many clinically successful antifungal drugs like fluconazole and itraconazole.[4][10] The key is that the triazole ring itself, particularly one of its nitrogen atoms (N-4 for 1,2,4-triazoles), coordinates with the heme iron atom in the active site of the target enzyme, CYP51.[2][3] Structure-activity relationship studies suggest that the 1,2,4-triazole ring is often preferred for antifungal activity due to its optimal geometry for this interaction. However, 1,2,3-triazole derivatives have also been developed as potent antimicrobial and anticancer agents.[7][11] The choice of isomer often depends on the specific synthetic route and the desired orientation of substituents for interaction with the biological target.[9]

Formulation and Delivery Strategies

Q3: My triazole derivative has excellent in vitro activity but poor aqueous solubility, leading to low in vivo efficacy. How can I improve its bioavailability?

A3: Poor aqueous solubility is a common challenge for complex organic molecules like many triazole derivatives and a primary reason for low oral bioavailability.[12][13] Several formulation strategies can be employed to overcome this:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[12][14]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous (non-crystalline) state can prevent crystallization and improve dissolution.[12]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state within the gastrointestinal tract.[12][13]

  • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or creating nanocrystals are highly effective methods to increase solubility and bioavailability.[12][15]

  • Salt Formation: If your compound has ionizable functional groups, forming a salt can significantly improve solubility.[12][14]

  • Prodrug Approach: Synthesizing a more soluble prodrug that converts to the active compound in vivo is another effective strategy.[12][14]

Q4: When should I choose a nanoparticle-based delivery system over other formulation methods?

A4: Nanoparticle formulations are particularly advantageous when a significant increase in bioavailability is needed and when other methods like simple salt formation are not feasible or effective.[12] Consider nanoparticles when:

  • The compound is extremely hydrophobic (BCS Class II or IV).[13]

  • You need to control the release profile of the drug (sustained release).

  • You are aiming for targeted delivery to specific tissues.

  • The compound is susceptible to degradation in the GI tract, and encapsulation can offer protection.[15]

However, developing a nanoformulation can be more complex and costly than other methods.[12] A decision framework should evaluate the drug's properties, the stage of development, and manufacturing considerations.[13]

Combination Therapies

Q5: I am observing the development of resistance to my triazole compound. Can combination therapy help?

A5: Yes, combination therapy is a key strategy to enhance efficacy, reduce the effective dose of each drug (thereby lowering toxicity), and overcome or prevent the development of drug resistance.[16][17] The rationale is to target different cellular pathways simultaneously, making it more difficult for the pathogen to develop resistance.

Q6: What classes of drugs are known to have synergistic effects with triazoles?

A6: Several classes of drugs have demonstrated synergistic or additive effects with triazoles against fungal pathogens:

  • Other Antifungals: Combining triazoles with antifungals that have different mechanisms of action is a common approach. For example, combinations of terbinafine (a squalene epoxidase inhibitor) with itraconazole or voriconazole have shown potent synergistic and fungicidal activity against Aspergillus species.[18] Similarly, combinations with polyenes like amphotericin B can be effective.[16][18]

  • Non-Antifungal Drugs: Pharmaceuticals approved for other uses can also act as synergists. These compounds may work by disrupting fungal cell processes or inhibiting resistance mechanisms like drug efflux pumps.[17]

The interaction can be classified as synergistic (Fractional Inhibitory Concentration Index [FICI] ≤ 0.5), additive/indifferent (FICI > 0.5 to 4), or antagonistic (FICI > 4).[17] It is crucial to experimentally determine the nature of the interaction.

Section 2: Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the fungal inoculum is prepared from a fresh culture and standardized accurately. Use a spectrophotometer to adjust the inoculum to the correct turbidity (e.g., 0.09-0.13 OD at 530 nm) to get a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[19]
Compound Solubility The compound may be precipitating out of the test medium (e.g., RPMI-1640). Ensure the stock solution in DMSO is fully dissolved before serial dilution. The final DMSO concentration should be kept low (≤1%) to avoid affecting fungal growth.[19]
Incubation Time/Temp Adhere strictly to the recommended incubation times and temperatures as specified by CLSI protocols (e.g., 35°C for 24-48h for Candida and Aspergillus).[19] Reading MICs too early or too late can lead to inaccurate results.
Endpoint Reading The MIC endpoint for azoles is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥80% inhibition) compared to the drug-free control, not necessarily complete inhibition.[20] Use a spectrophotometer for an objective reading if visual inspection is difficult.

Issue 2: Promising lead compound is cytotoxic to mammalian cells.

Possible Cause Troubleshooting Step
Off-Target Effects The compound may be inhibiting mammalian cytochrome P450 enzymes in addition to the fungal target. Triazoles are known to have potential off-target effects and drug-drug interactions.[10]
SAR for Toxicity Perform a structure-activity relationship (SAR) study focused on cytotoxicity. Systematically modify different parts of the molecule to identify the structural features responsible for toxicity. Sometimes, minor changes can dissociate antifungal activity from cytotoxicity.[21]
Molecular Hybridization Creating hybrid molecules by linking the triazole to moieties known for low toxicity could be a viable strategy.[6][8]
Formulation Strategy Consider targeted delivery systems (e.g., antibody-drug conjugates or targeted nanoparticles) to direct the compound to fungal cells and reduce exposure to healthy host cells.

Section 3: Data Presentation

Table 1: Comparative Antifungal Activity (MIC) of Novel Triazole Derivatives

This table summarizes Minimum Inhibitory Concentration (MIC) data for representative novel triazole derivatives compared to the standard drug Fluconazole (FCZ). Data is compiled from multiple studies to illustrate the potential for enhanced efficacy.

Compound IDFungal StrainMIC (µg/mL)Reference Drug (FCZ) MIC (µg/mL)Citation
Compound 7b C. albicans (FCZ-Resistant)0.063 - 1> 64[4]
Compound 7e C. albicans (FCZ-Resistant)0.063 - 1> 64[4]
Compound A1 C. albicans (FCZ-Resistant 901)1.0> 256.0[22]
Compound A15 C. auris (FCZ-Resistant 918)32.0> 256.0[22]
PC945 A. fumigatus (Azole-Resistant)0.047 - 11.72 µM-[21]
Compound 8 T. rubrum CCT 5506< 50Similar to FCZ[19]
SCH 56592 C. albicans (MIC90)2.0> 64[20]
SCH 56592 C. neoformans (MIC90)0.1258.0[20]

Note: MIC values can vary based on specific strains and testing conditions. This table is for illustrative purposes.

Section 4: Key Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-A2 guidelines.[19][22]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole derivative against a fungal strain.

Materials:

  • Test compound (dissolved in DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus fumigatus ATCC 16913)

  • Sterile saline, sterile water, DMSO

  • Spectrophotometer (530 nm)

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial 2-fold dilutions in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging, for example, from 0.03 to 64 µg/mL. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Subculture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (for yeast) or by counting spores with a hemocytometer. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL (for yeast) or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (for molds).[19]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound. This brings the final volume to 200 µL and halves the drug concentration to the desired final range.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI only (no drug, no inoculum).

    • Positive Control: A row of wells with a known antifungal like Fluconazole.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp., and up to 96 hours for slow-growing species like T. rubrum.[19]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity (for azoles, typically ≥80% inhibition) compared to the growth control well.[20] This can be determined visually or by reading the optical density with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To assess the interaction (synergistic, additive, or antagonistic) between a triazole derivative and another antimicrobial agent.

Materials:

  • Same as Protocol 1, plus a second antimicrobial agent (Drug B).

Procedure:

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of your triazole derivative (Drug A). Along the y-axis, prepare serial dilutions of the second agent (Drug B).

  • Combination Preparation: Fill the wells with 50 µL of Drug A at 4x the final desired concentration. Then add 50 µL of Drug B at 4x the final desired concentration. This creates a matrix of combination concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum (prepared as in Protocol 1) to each well. The final volume is 200 µL.

  • Controls: Include wells for the MIC of Drug A alone and Drug B alone, as well as growth and sterility controls.

  • Incubation & Reading: Incubate the plate and read the MIC for each drug in the combination wells.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows inhibition:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[17]

Section 5: Visualizations

G cluster_0 Lead Compound Optimization Workflow A Initial Lead Triazole Derivative B In Vitro Screening (Antifungal Activity, MIC) A->B C Assess Efficacy B->C D Potent Activity C->D Yes E Low Activity C->E No G Assess Solubility & Permeability D->G H Assess In Vitro Cytotoxicity D->H F SAR-Guided Structural Modification E->F F->B K Poor Solubility G->K Poor I High Toxicity H->I High J Low Toxicity & Good Solubility H->J Low I->F M In Vivo Efficacy & PK/PD Studies J->M L Formulation Development (e.g., Nanoparticles) K->L L->M

Caption: Workflow for optimizing a lead triazole derivative.

G cluster_0 Triazole Antifungal Mechanism of Action A Acetyl-CoA B Squalene A->B C Lanosterol B->C G Lanosterol 14α-demethylase (CYP51) C->G D Ergosterol E Fungal Cell Membrane Integrity D->E F Triazole Derivative (e.g., Fluconazole) H Inhibition F->H G->D Catalyzes I Disruption G->I H->G I->E G cluster_0 Troubleshooting Poor In Vivo Efficacy Start Poor In Vivo Efficacy Despite Good In Vitro MIC Q1 Is the compound soluble in the formulation vehicle? Start->Q1 A1_Yes Check Pharmacokinetics (PK) (Absorption, Metabolism) Q1->A1_Yes Yes A1_No Improve Solubility: - Micronization - Nanoformulation - Prodrug approach Q1->A1_No No Q2 Is plasma exposure (AUC) adequate? A1_Yes->Q2 End Re-test In Vivo A1_No->End A2_No Rapid Metabolism or Poor Absorption Q2->A2_No No A2_Yes Possible Issue: - High protein binding - Poor tissue penetration - Target engagement issue Q2->A2_Yes Yes A3 Modify Structure to Block Metabolic Soft Spots or Improve Absorption A2_No->A3 A2_Yes->End A3->End

References

Validation & Comparative

A Comparative Analysis of 1H- and 2H-1,2,3-Triazole Benzonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of 1H- and 2H-1,2,3-triazole benzonitrile isomers, providing essential data for researchers in medicinal chemistry and drug discovery.

The 1,2,3-triazole moiety is a cornerstone in the development of novel therapeutic agents, valued for its chemical stability and its role as a bioisostere for various functional groups.[1] The isomeric forms of this heterocycle, particularly the 1H- and 2H-substituted isomers, can exhibit distinct physicochemical and biological properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of 1H- and 2H-1,2,3-triazole benzonitrile isomers, offering a valuable resource for scientists engaged in the design and synthesis of new drug candidates. While extensive research exists for 1,2,3-triazole derivatives, a direct comparative study of the benzonitrile isomers is less common. This guide consolidates available data and provides context based on the general characteristics of the parent triazole isomers.

Physicochemical Properties: A Tale of Two Isomers

The position of the substituent on the 1,2,3-triazole ring significantly impacts the molecule's electronic distribution, dipole moment, and stability. Generally, the 2H-1,2,3-triazole tautomer is considered the more stable form in aqueous solution.[2] This inherent stability can translate to differences in solubility, crystal packing, and interaction with biological targets.

Property1H-1,2,3-Triazole (Parent Ring)2H-1,2,3-Triazole (Parent Ring)3-(4-((...)-1H-1,2,3-triazol-1-yl)benzonitrile derivative (8j)
Melting Point (°C) 23-25[2]Data not available for parent97-98
Boiling Point (°C) 203[2]Data not available for parentData not available
Solubility in water Highly soluble[2]Expected to be solubleData not available

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the 1H and 2H isomers. The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the substituent.

In the 1H NMR spectra of 1,4-disubstituted 1H-1,2,3-triazoles, a characteristic singlet for the triazole proton typically appears in the range of δ 8.59–8.08 ppm.[3] For 2-aryl-2H-1,2,3-triazoles, the two protons of the triazole ring appear as a singlet at approximately 7.83 ppm.

Spectroscopic Data1H-1,2,3-Triazole Benzonitrile Derivatives2-Aryl-2H-1,2,3-Triazole Derivatives
1H NMR (Triazole H, ppm) ~ 8.08 - 8.59 (singlet)[3]~ 7.83 (singlet for C4-H and C5-H)
13C NMR (Triazole C, ppm) Data for specific derivatives availableC4 and C5 are equivalent, appearing as a single signal around 134.9 ppm

Synthesis of 1H- and 2H-1,2,3-Triazole Benzonitrile Isomers

The synthesis of 1,2,3-triazole derivatives is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4] The copper-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," predominantly yields the 1,4-disubstituted 1H-isomer.[5]

General Synthetic Workflow for 1,4-Disubstituted 1H-1,2,3-Triazoles

synthesis_workflow Alkyne Terminal Alkyne Product 1,4-Disubstituted 1H-1,2,3-Triazole Alkyne->Product Azide Organic Azide (e.g., 3-Azidobenzonitrile) Azide->Product Catalyst CuSO4·5H2O / Sodium Ascorbate Catalyst->Product Click Chemistry Solvent t-BuOH/H2O Solvent->Product

General workflow for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles.
Synthesis of 2-Aryl-2H-1,2,3-Triazoles

The synthesis of 2-substituted 1,2,3-triazoles is less straightforward and often results in a mixture of isomers.[6] Methods for the regioselective synthesis of 2-aryl-1,2,3-triazoles include the cyclization of glyoxal arylosazones and arylation of the parent 1,2,3-triazole.

Biological Activity: A Comparative Look at Anticancer Potential

Both 1H- and 2H-1,2,3-triazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] The specific orientation of the benzonitrile substituent can significantly influence the molecule's ability to interact with biological targets.

A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated as PD-1/PD-L1 inhibitors. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar range. For instance, compound 7 in the study showed an IC50 of 8.52 μM.

Compound TypeBiological Target/ActivityIC50 / Activity
1H-1,2,3-Triazole Benzonitrile DerivativesPD-1/PD-L1 Inhibition8.52 μM (for a specific derivative)
Various 1,2,3-Triazole DerivativesAnticancer (various cell lines)Moderate activity observed[5][7]
Andrographolide-1,2,3-triazole derivativesAntiproliferative (PANC-1 cells)IC50 ranging from 1.8 µM to 3.0 µM[9]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles via Click Chemistry

To a solution of the terminal alkyne (1.0 eq) and the organic azide (e.g., 3-azidobenzonitrile) (1.0 eq) in a 1:1 mixture of t-butanol and water, sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq) are added. The reaction mixture is stirred at room temperature for 8-12 hours. Upon completion, the reaction is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]

MTT Assay for Cytotoxicity Evaluation

The antiproliferative activity of the synthesized compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

mtt_assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed Seed cancer cells in 96-well plates Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with various concentrations of triazole compounds Adhere->Treat Incubate Incubate for a specified duration (e.g., 48 hours) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Formazan Incubate to allow formazan crystal formation Add_MTT->Formazan Solubilize Solubilize formazan crystals with DMSO Formazan->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Workflow of the MTT assay for evaluating cytotoxicity.

Conclusion

The choice between 1H- and 2H-1,2,3-triazole benzonitrile isomers in drug design presents a strategic decision. The 1H-isomers are more readily accessible through established synthetic routes like the CuAAC reaction. The available literature demonstrates their potential in developing potent inhibitors for specific biological targets. While direct comparative data for the 2H-benzonitrile isomers is sparse, the general properties of 2-substituted 1,2,3-triazoles suggest they may offer different solubility and metabolic stability profiles. Further research into the synthesis and biological evaluation of 2H-1,2,3-triazole benzonitrile isomers is warranted to fully explore their therapeutic potential and to enable a more direct comparison with their 1H counterparts. This guide serves as a foundational resource to inform such future investigations.

References

Benchmarking 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Against Known PD-1/PD-L1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel small molecule inhibitor, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, against established PD-1/PD-L1 antagonists. The objective is to benchmark its performance and potential as a therapeutic agent by examining key experimental data related to its inhibitory activity and binding affinity. The data presented herein is synthesized from publicly available information and standardized experimental protocols.

Introduction to PD-1/PD-L1 Inhibition

The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), are crucial components of an immune checkpoint pathway that cancer cells often exploit to evade the host immune system. The binding of PD-L1, frequently overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. The therapeutic blockade of this interaction has emerged as a groundbreaking approach in cancer immunotherapy, with several monoclonal antibodies, such as Pembrolizumab and Nivolumab, gaining FDA approval and demonstrating significant clinical success.

Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising alternative to antibody-based therapies, potentially offering advantages in terms of oral bioavailability, shorter half-life, and improved tumor penetration. This guide focuses on situating the novel compound, this compound, within the current landscape of PD-1/PD-L1 antagonists.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound in comparison to the well-established monoclonal antibody antagonist, Pembrolizumab, and another representative small molecule inhibitor, CA-170.

Table 1: In Vitro Inhibitory Activity (HTRF Assay)

Compound/AntibodyTargetIC50 (nM)Assay Description
This compound PD-1/PD-L1 InteractionData Not AvailableHomogeneous Time-Resolved Fluorescence (HTRF) assay measuring the disruption of recombinant human PD-1 and PD-L1 binding.
PembrolizumabPD-10.1 - 2.0HTRF assay measuring the disruption of recombinant human PD-1 and PD-L1 binding.
CA-170 (AUPM170)PD-L1/VISTA1.5 (for PD-L1)HTRF assay measuring the disruption of recombinant human PD-1 and PD-L1 binding.

Table 2: Binding Affinity (SPR)

Compound/AntibodyTargetBinding Affinity (K D ) (nM)Assay Description
This compound PD-L1Data Not AvailableSurface Plasmon Resonance (SPR) measuring the binding kinetics of the compound to immobilized human PD-L1.
PembrolizumabPD-1~0.02SPR measuring the binding kinetics to human PD-1.
Small Molecule Inhibitors (BMS series)PD-L11.8 - 5.3SPR measuring the binding kinetics to human PD-L1.

Note: As of the latest literature review, specific experimental data for this compound is not publicly available. The tables are structured to accommodate future data for direct comparison against known standards.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a standard experimental workflow for screening inhibitors.

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates (Inhibits) Suppression Suppression of T-Cell Activity Inhibitor Small Molecule Inhibitor Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 immune checkpoint signaling cascade.

Experimental_Workflow Workflow for Screening PD-1/PD-L1 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assay Primary Screening (e.g., HTRF, ELISA) hit Hit Identification Assay->hit IC50 < Threshold Binding Binding Kinetics (e.g., SPR) CellAssay Cell-Based Assay (e.g., Reporter Gene) Binding->CellAssay High Affinity lead Lead Optimization CellAssay->lead Potent Cellular Activity PKPD Pharmacokinetics/ Pharmacodynamics Efficacy In Vivo Efficacy (e.g., Syngeneic Mouse Models) PKPD->Efficacy Favorable Profile candidate Candidate Selection Efficacy->candidate start Compound Library start->Assay hit->Binding lead->PKPD

Caption: A typical drug discovery workflow for PD-1/PD-L1 inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. Below are the detailed methodologies for the key experiments cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the disruption of the PD-1/PD-L1 protein-protein interaction in a high-throughput format.

  • Objective: To determine the IC50 value of an inhibitor.

  • Materials:

    • Recombinant human PD-1 protein (e.g., tagged with His).

    • Recombinant human PD-L1 protein (e.g., tagged with Fc).

    • Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate).

    • Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Test compounds (serially diluted).

    • 384-well low-volume microplates.

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells.

    • Add 2 µL of a solution containing the His-tagged PD-1 and the anti-His donor antibody.

    • Add 2 µL of a solution containing the Fc-tagged PD-L1 and the anti-Fc acceptor antibody.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

    • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time binding kinetics and determine the affinity (K D ) of an inhibitor to its target protein.

  • Objective: To determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ).

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Recombinant human PD-L1 protein.

    • Amine coupling kit (EDC, NHS).

    • Running buffer (e.g., HBS-EP+).

    • Test compounds (serially diluted).

  • Procedure:

    • Immobilize the recombinant human PD-L1 onto the sensor chip surface via amine coupling.

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).

    • Switch to injecting only the running buffer to monitor the release of the compound from the surface (dissociation phase).

    • After each cycle, regenerate the sensor surface using a mild acidic or basic solution to remove any remaining bound compound.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a , k d , and K D (K D = k d / k a ).

Cell-Based Reporter Gene Assay

This assay measures the functional effect of an inhibitor on the PD-1/PD-L1 pathway in a cellular context.

  • Objective: To quantify the ability of an inhibitor to restore T-cell signaling that is suppressed by PD-1 activation.

  • Materials:

    • "Effector" cells: A T-cell line (e.g., Jurkat) engineered to express human PD-1 and a reporter gene (e.g., Luciferase) under the control of an NFAT response element.

    • "Target" cells: An antigen-presenting cell line (e.g., Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) ligand.

    • Cell culture medium and supplements.

    • Test compounds (serially diluted).

    • Luciferase substrate.

  • Procedure:

    • Co-culture the PD-1 effector cells and the PD-L1 target cells at a defined ratio in a 96-well plate.

    • Add serially diluted test compounds to the co-culture.

    • Incubate the plate for a period sufficient to allow for T-cell activation and reporter gene expression (e.g., 6-24 hours).

    • Add the luciferase substrate to the wells and measure the resulting luminescence using a plate reader.

    • The signal intensity correlates with the restoration of T-cell activation due to the inhibition of the PD-1/PD-L1 interaction.

    • Plot the luminescence signal against the compound concentration to determine the EC50 value.

Conclusion

While direct experimental data for this compound remains to be published, this guide establishes a framework for its evaluation. By employing standardized assays such as HTRF, SPR, and cell-based functional screens, its inhibitory potency, binding kinetics, and cellular activity can be rigorously benchmarked against established therapeutics like Pembrolizumab and other clinical-stage small molecules. The successful development of this and other small molecule inhibitors hinges on demonstrating comparable or superior activity profiles, alongside favorable pharmacokinetic and safety properties, to provide a viable and potentially more accessible alternative to current antibody-based immunotherapies.

Quantitative structure-activity relationship (QSAR) studies of triazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of different Quantitative Structure-Activity Relationship (QSAR) studies performed on triazole analogs. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance and methodologies of various QSAR models applied to this important class of compounds. Triazole derivatives are known for a wide range of biological activities, including antifungal, anticancer, and enzyme inhibition properties.[1][2]

General Workflow of a QSAR Study

A typical QSAR study follows a structured workflow, beginning with the selection of a dataset of molecules with known biological activities and culminating in a predictive model that can be used to design new, more potent analogs. This process involves descriptor calculation, data splitting, model building, and rigorous validation.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data Dataset of Triazole Analogs (Structures and Activities) Descriptor Molecular Descriptor Calculation (2D/3D) Data->Descriptor Split Data Splitting (Training and Test Sets) Descriptor->Split Model QSAR Model Generation (e.g., MLR, CoMFA, kNN) Split->Model Internal Internal Validation (e.g., Cross-validation q²) Model->Internal External External Validation (Test Set Prediction r²_pred) Model->External Interpretation Model Interpretation (Identify Key Features) External->Interpretation Design Design of New Analogs Interpretation->Design SAR_Insights cluster_favorable Favorable for Activity cluster_unfavorable Unfavorable for Activity Triazole Triazole Analog Bulk Bulky Hydrophobic Group (e.g., at para position) Triazole->Bulk + HBD Hydrogen Bond Donor (e.g., on N1/N2) Triazole->HBD + EWG Electron Withdrawing Group Triazole->EWG + Steric Steric Hindrance (near active site binding region) Triazole->Steric -

References

Comparative evaluation of different synthetic pathways to 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of various synthetic pathways for 3-(2H-1,2,3-triazol-4-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction yield, conditions, and regioselectivity, supported by experimental data from the literature. Detailed experimental protocols for prominent synthetic routes are also provided to facilitate replication and further development.

At a Glance: Comparison of Synthetic Pathways

The synthesis of this compound and its regioisomers primarily revolves around the versatile 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The choice of catalyst and reaction conditions dictates the regiochemical outcome, yielding either the 1,4-disubstituted (via copper catalysis) or the 1,5-disubstituted (via ruthenium catalysis) triazole ring. A thermal, uncatalyzed approach is also possible but often results in a mixture of regioisomers.

Synthetic PathwayKey ReagentsCatalystRegioselectivityYield (%)Reaction TimeTemperature (°C)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3-Azidobenzonitrile, PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate1,4-disubstitutedHigh (not specified for exact product)8 hRoom Temperature
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Phenylazide, 4-Ethynylbenzonitrile[Cp*RuCl]₄1,5-disubstituted7420 min110
Thermal Huisgen Cycloaddition Azide, AlkyneNoneMixture of 1,4- and 1,5-isomersVariable18 h98

Visualizing the Synthetic Approaches

The following diagram illustrates the decision-making process and outcomes of the different synthetic strategies for obtaining substituted 1,2,3-triazole benzonitriles.

Synthetic Pathways to Substituted 1,2,3-Triazole Benzonitriles cluster_start Starting Materials cluster_cycloaddition Cycloaddition Reaction cluster_catalysis Catalyst Choice cluster_products Regioisomeric Products 3-Azidobenzonitrile 3-Azidobenzonitrile Huisgen_Cycloaddition 1,3-Dipolar Cycloaddition 3-Azidobenzonitrile->Huisgen_Cycloaddition 3-Ethynylbenzonitrile 3-Ethynylbenzonitrile 3-Ethynylbenzonitrile->Huisgen_Cycloaddition Copper_Catalysis Copper(I) Catalyst (CuAAC) Huisgen_Cycloaddition->Copper_Catalysis Regioselective Ruthenium_Catalysis Ruthenium(II) Catalyst (RuAAC) Huisgen_Cycloaddition->Ruthenium_Catalysis Regioselective Thermal Thermal (Uncatalyzed) Huisgen_Cycloaddition->Thermal Non-regioselective Product_1_4 1-(3-Cyanophenyl)-4-phenyl-1H-1,2,3-triazole (1,4-isomer) Copper_Catalysis->Product_1_4 Product_1_5 1-(3-Cyanophenyl)-5-phenyl-1H-1,2,3-triazole (1,5-isomer) Ruthenium_Catalysis->Product_1_5 Product_Mixture Mixture of 1,4- and 1,5-isomers Thermal->Product_Mixture

Caption: A flowchart comparing catalytic and thermal cycloaddition pathways.

Experimental Protocols

Pathway 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for a 1,4-Disubstituted Triazole Derivative

This protocol describes the synthesis of a derivative, tert-Butyl-4-(2-((1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-((2-methylbiphenyl-3-yl)methoxy)benzyl)piperazine-1-carboxylate, which features the 1-(3-cyanophenyl)-1H-1,2,3-triazole core. This "click chemistry" approach is known for its high efficiency and regioselectivity.[1]

Materials:

  • Compound 4 (a precursor containing a terminal alkyne) (1.0 g, 1.9 mmol)

  • 3-Azidobenzonitrile (0.27 g, 1.9 mmol)

  • tert-Butanol/water (1:1) (10 mL)

  • CuSO₄·5H₂O (1 mol %) (0.09 g, 0.38 mmol)

  • Sodium ascorbate (5 mol %) (0.05 g, 0.38 mmol)

Procedure:

  • To a stirred solution of compound 4 and 3-azidobenzonitrile in a t-butanol/water mixture, add CuSO₄·5H₂O and sodium ascorbate.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the butanol under reduced pressure.

  • The resulting crude product can be further purified by appropriate chromatographic techniques.

Pathway 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for a 1,5-Disubstituted Triazole

This method provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. The following protocol is for the synthesis of 4-(1-Phenyl-1H-[1][2][3]-triazol-5-yl)benzonitrile, a regioisomer of the target compound.[4]

Materials:

  • Phenylazide (131 mg, 1.10 mmol)

  • 4-Ethynylbenzonitrile (a regioisomeric precursor to 3-ethynylbenzonitrile)

  • [Cp*RuCl]₄ (27 mg, 0.1 mmol)

  • DMF (6 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of phenylazide and 4-ethynylbenzonitrile in DMF, add [Cp*RuCl]₄.

  • Flush the reaction tube with nitrogen, cap it, and heat to 110 °C for 20 minutes.

  • After cooling, add ethyl acetate to the reaction mixture.

  • Purify the product by flash chromatography using an ethyl acetate/hexane (1/3) eluent to yield the desired product as a brown solid (74% yield).

Pathway 3: Thermal Huisgen 1,3-Dipolar Cycloaddition

The classical Huisgen cycloaddition involves the reaction of an azide with an alkyne at elevated temperatures without a catalyst. This method typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[3]

General Procedure:

  • An azide (e.g., 3-azidobenzonitrile) and a terminal alkyne (e.g., phenylacetylene) are dissolved in a suitable solvent.

  • The reaction mixture is heated at a high temperature (e.g., 98 °C) for an extended period (e.g., 18 hours).

  • After completion, the solvent is removed, and the resulting mixture of regioisomers is separated by chromatography.

Discussion of Pathways

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly favored for its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted triazole. The reaction conditions are generally mild, proceeding at room temperature with high yields. This makes it a very attractive method for the synthesis of 3-(1-(substituted)-1H-1,2,3-triazol-4-yl)benzonitrile derivatives.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed reaction selectively produces the 1,5-disubstituted regioisomer. This provides a complementary and powerful tool for accessing a different class of triazole isomers that are not accessible through copper catalysis. The reaction conditions are also relatively mild.

  • Thermal Huisgen Cycloaddition: While being the original method, the lack of regioselectivity is a significant drawback of the thermal approach, often leading to difficult-to-separate mixtures of 1,4- and 1,5-isomers. It requires higher temperatures and longer reaction times compared to the catalyzed versions. However, it avoids the use of metal catalysts, which can be advantageous in certain applications where metal contamination is a concern.

Conclusion

The choice of synthetic pathway to this compound and its derivatives is primarily dictated by the desired regiochemistry of the triazole ring. For the synthesis of the 1,4-disubstituted isomer, the copper-catalyzed "click" reaction (CuAAC) is the method of choice due to its high efficiency and selectivity. For the 1,5-disubstituted isomer, the ruthenium-catalyzed cycloaddition (RuAAC) is the preferred route. The thermal Huisgen cycloaddition, while fundamental, is less practical for targeted synthesis due to its lack of regiocontrol. The provided experimental protocols offer a starting point for researchers to synthesize these valuable compounds for further investigation in drug discovery and materials science.

References

Comparative Analysis of the Antimicrobial Spectrum of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial spectrum of the novel synthetic compound 3-(2H-1,2,3-triazol-4-yl)benzonitrile against established standard antibiotics, including penicillin, ciprofloxacin, and tetracycline. Due to the novelty of this compound, publicly available quantitative data on its specific antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values, is currently limited. Research indicates that the compound exhibits promising antimicrobial activity against various bacterial and fungal strains, however, further detailed investigation is required to fully characterize its spectrum. This document, therefore, presents a qualitative comparison based on the known activities of the broader 1,2,3-triazole class of compounds and outlines the standard experimental protocols required to generate the necessary comparative data.

General Antimicrobial Spectrum Overview

Standard Antibiotics:

  • Penicillin: A beta-lactam antibiotic, penicillin is primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[1][2][3] Its spectrum can be extended through chemical modification, but resistance is a significant issue.[1][2]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin is highly effective against a wide range of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[4][5][6] It also demonstrates activity against some Gram-positive bacteria.[5]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic, tetracycline is active against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Mycoplasma.[7][8][9]

This compound and the 1,2,3-Triazole Class:

The 1,2,3-triazole scaffold is a prominent feature in many compounds developed for their diverse biological activities, including antimicrobial properties.[10] Studies on various derivatives have shown a broad range of activities against both bacteria and fungi. The specific antimicrobial profile of this compound is yet to be definitively established in the scientific literature. General findings for the 1,2,3-triazole class suggest potential for:

  • Broad-Spectrum Activity: Many 1,2,3-triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: The triazole ring is a core component of several established antifungal drugs, and novel 1,2,3-triazole compounds have also shown promise in this area.

Quantitative Data Comparison

A direct quantitative comparison of the antimicrobial activity of this compound with standard antibiotics requires the determination of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. As this data is not yet publicly available for this compound, the following table is presented as a template for future research.

MicroorganismThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Tetracycline MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusData not available
Streptococcus pneumoniaeData not available
Enterococcus faecalisData not available
Gram-negative Bacteria
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Klebsiella pneumoniaeData not available
Fungi
Candida albicansData not available
Aspergillus fumigatusData not available

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is a crucial step in evaluating its antimicrobial spectrum.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Standard Antibiotics: Penicillin, ciprofloxacin, and tetracycline as positive controls.

  • Microbial Strains: Standardized cultures of test bacteria and fungi (e.g., from ATCC).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Experimental Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound and standard antibiotics is performed in the 96-well plates using the appropriate growth medium. This creates a range of concentrations to be tested.

  • Inoculum Preparation: Microbial cultures are grown to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound & Standard Antibiotics serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read Results (Visual/Plate Reader) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

Signaling Pathways and Logical Relationships

To understand the potential mechanism of action of novel triazole compounds, it is helpful to visualize the general targets of existing antibiotics. The following diagram illustrates the cellular processes targeted by the standard antibiotics discussed.

signaling_pathways cluster_bacterium Bacterial Cell cluster_antibiotics Standard Antibiotics cell_wall Cell Wall Synthesis dna_replication DNA Replication & Repair protein_synthesis Protein Synthesis (Ribosome) penicillin Penicillin penicillin->cell_wall Inhibits ciprofloxacin Ciprofloxacin ciprofloxacin->dna_replication Inhibits (DNA gyrase/topoisomerase IV) tetracycline Tetracycline tetracycline->protein_synthesis Inhibits (30S ribosomal subunit)

Caption: Targets of Standard Antibiotics.

References

A Comparative Analysis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives in Molecular Docking Simulations against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of molecular docking simulations reveals the significant potential of 3-(2H-1,2,3-triazol-4-yl)benzonitrile derivatives as potent inhibitors of key biological targets in cancer therapy, specifically Tankyrase and the PD-1/PD-L1 immune checkpoint pathway. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

The this compound scaffold has emerged as a promising framework in medicinal chemistry due to its versatile nature, allowing for structural modifications that enhance binding affinity and selectivity for various biological macromolecules.[1] The triazole moiety is particularly effective in forming hydrogen bonds, a critical interaction for potent enzyme inhibition.[1]

Targeting the WNT/β-catenin Signaling Pathway: Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the WNT/β-catenin signaling pathway.[2][3][4] Dysregulation of this pathway is implicated in various cancers. The 1,2,4-triazole scaffold has been identified as a potent inhibitor of Tankyrase.[5]

A structure-guided hybridization approach has led to the development of highly potent Tankyrase inhibitors. For instance, inhibitor 16 , which incorporates a 1,2,4-triazole moiety, demonstrates impressive biochemical and cellular IC50 values.[2] Further optimization of a 1,2,4-triazole-based lead compound, 1 , resulted in compound 13 , which exhibits picomolar IC50 inhibition in a WNT/β-catenin signaling cellular reporter assay.[3] Another study identified compound 24 (OM-153), a derivative of the 1,2,4-triazole-based lead compound 1 (OM-1700), with picomolar IC50 inhibition in a similar assay and a favorable pharmacokinetic profile.[4][6]

Below is a comparative summary of the inhibitory activities of these compounds.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line
16 TNKS12919HEK293
TNKS26.3
13 --low nanomolar/picomolarWNT/β-catenin reporter
24 (OM-153) --picomolarHEK293 WNT/β-catenin reporter
G007-LK TNKS1/2---
WIKI4 TNKS2---

Biochemical and cellular IC50 values for compounds 16, 13, and 24 are from respective studies.[2][3][6]

WNT/β-catenin Signaling Pathway

The following diagram illustrates the role of Tankyrase in the WNT/β-catenin signaling pathway and the mechanism of its inhibition.

WNT_signaling cluster_destruction_complex Destruction Complex cluster_inhibition Inhibition Axin Axin b_catenin β-catenin Axin->b_catenin APC APC APC->b_catenin GSK3b GSK3β b_catenin_p p-β-catenin GSK3b->b_catenin_p phosphorylates CK1 CK1 CK1->b_catenin_p phosphorylates Triazole_Inhibitor 3-(2H-1,2,3-Triazol-4-yl) benzonitrile Derivative Tankyrase Tankyrase Triazole_Inhibitor->Tankyrase inhibits WNT WNT Frizzled Frizzled/LRP5/6 WNT->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Dishevelled->Axin inhibits Tankyrase->Axin PARsylates for degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF translocates to nucleus & binds Proteasome Proteasome b_catenin_p->Proteasome ubiquitination & degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Inhibition of Tankyrase by triazole derivatives prevents Axin degradation, promoting β-catenin destruction and inhibiting WNT signaling.

Targeting the PD-1/PD-L1 Immune Checkpoint

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Derivatives of 3-(1H-1,2,3-triazol-1-yl)benzonitrile have been designed as inhibitors of this interaction.[7]

A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated for their ability to inhibit PD-1/PD-L1 binding.[7][8] Compound 7 from this series demonstrated the most potent inhibitory activity.[7][8]

The table below summarizes the inhibitory activity of key compounds from this series.

CompoundPD-1/PD-L1 Binding IC50 (μM)
7 8.52
6 12.28
8a 14.08

Data from homogeneous time-resolved fluorescence (HTRF) assay.[7][8]

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and its inhibition by the triazole-benzonitrile derivatives.

PD1_PDL1_pathway cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds SHP2 SHP2 PD1->SHP2 recruits TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT activates SHP2->PI3K_AKT dephosphorylates & inhibits T_Cell_Inactivation T-Cell Inactivation (Immune Evasion) PI3K_AKT->T_Cell_Inactivation Triazole_Inhibitor Biphenyl-triazol- benzonitrile Derivative Triazole_Inhibitor->PDL1 inhibits binding to PD-1

Caption: Triazole-benzonitrile derivatives block the PD-1/PD-L1 interaction, preventing T-cell inactivation and promoting an anti-tumor immune response.

Experimental Protocols

Molecular Docking Simulation (General Workflow)

Molecular docking studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein.[9][10][11][12] A generalized workflow for such simulations is as follows:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein (e.g., Tankyrase, PD-L1) is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned.

    • The 3D structure of the ligand (e.g., this compound derivative) is generated and optimized for its lowest energy conformation.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking:

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to explore possible binding conformations of the ligand within the grid box.

    • The program employs a scoring function to rank the different poses based on their predicted binding affinity.

  • Analysis:

    • The results are analyzed to identify the best binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The following diagram outlines this general experimental workflow.

docking_workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (define active site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D structure generation) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (binding affinity) Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, etc.) Scoring->Interaction_Analysis

References

Assessing Off-Target Effects of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small molecule inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) has opened new avenues in cancer immunotherapy. Among these, derivatives of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile have emerged as a promising scaffold. While their on-target potency is a key focus, a thorough assessment of their off-target effects is critical for advancing these compounds toward clinical application. This guide provides a comparative overview of the methodologies to assess off-target effects and contextualizes the performance of these triazole derivatives against other small molecule PD-L1 inhibitors.

Comparative Analysis of On-Target and Potential Off-Target Activities

While specific public data on the broad off-target profile of this compound derivatives is limited, we can compare their on-target activity with known alternative small molecule PD-L1 inhibitors. The potential for off-target effects is a key consideration for any small molecule inhibitor and is often evaluated through cytotoxicity assays and kinase screening panels.

Small molecule inhibitors, in contrast to monoclonal antibodies, may exhibit different off-target profiles due to their distinct mechanisms of action and broader distribution.[1] For instance, some small molecules targeting the PD-1/PD-L1 pathway have been noted to have off-target cytotoxic effects.[2]

Table 1: On-Target Potency of Selected Small Molecule PD-L1 Inhibitors

Compound ClassSpecific Derivative ExampleOn-Target IC50 (PD-1/PD-L1 Interaction)Reference
Biphenyl-triazole-benzonitrile 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (Compound 7)8.52 µM[3]
Biphenyl-based BMS-20218 nM[4]

This table highlights the on-target potency. A comprehensive off-target assessment would require further experimental data.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for a thorough evaluation of off-target effects. Key experimental methodologies include kinome scanning, cellular thermal shift assays (CETSA), and phenotypic screening.

Kinase Profiling (Kinome Scan)

Given that many small molecule inhibitors target ATP-binding pockets, which are conserved across the kinome, assessing for off-target kinase inhibition is a standard practice.

Experimental Protocol: In Situ Kinase Profiling (e.g., KiNativ™)

  • Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., cancer cell lines and normal cell lines) under conditions that preserve native kinase activity.

  • Probe Treatment: Treat the lysates with a biotinylated acyl-phosphate probe that covalently labels the ATP binding site of kinases. Perform this in the presence and absence of the test compound (this compound derivative or alternative).

  • Enrichment: Enrich the probe-labeled peptides using streptavidin affinity purification.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that are protected from probe labeling by the test compound.

  • Data Analysis: Determine the IC50 values for the inhibition of probe labeling for each identified kinase. This provides a quantitative measure of the compound's potency against a wide range of kinases.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context and can be adapted to identify off-target binding. The principle is that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: CETSA Coupled with Mass Spectrometry

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.

  • Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., trypsin digestion and tandem mass tag (TMT) labeling for multiplexed quantification).

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins that remain soluble at higher temperatures in the presence of the compound.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction. This can reveal both the intended target and any off-targets.[6]

Phenotypic Screening for Cytotoxicity

Phenotypic screens assess the effect of a compound on the overall cellular phenotype, providing a functional readout of both on- and off-target effects. Cytotoxicity profiling against a panel of normal cell lines is a crucial step to identify potential liabilities.

Experimental Protocol: High-Content Imaging-Based Cytotoxicity Assay

  • Cell Plating: Plate a panel of human cell lines (e.g., primary hepatocytes, renal proximal tubule cells, cardiomyocytes) in multi-well plates.

  • Compound Treatment: Treat the cells with a concentration range of the this compound derivative or alternative inhibitors.

  • Staining: After a set incubation period (e.g., 24-72 hours), stain the cells with a cocktail of fluorescent dyes to visualize key cellular features (e.g., nuclear morphology, mitochondrial membrane potential, cell membrane permeability).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various cellular parameters and identify signs of cytotoxicity.

  • Data Analysis: Determine the concentration at which the compound induces cytotoxic effects (e.g., CC50) for each cell line.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these assessment strategies, the following diagrams illustrate a typical experimental workflow for off-target profiling and the targeted signaling pathway.

experimental_workflow cluster_discovery Compound Discovery & On-Target Validation cluster_off_target Off-Target Assessment cluster_data Data Analysis & Comparison start 3-(2H-1,2,3-Triazol-4-yl) benzonitrile Derivative on_target PD-L1 Binding Assay (e.g., HTRF) start->on_target On-Target Potency (IC50) kinase_scan Kinome Scan on_target->kinase_scan cetsa CETSA-MS on_target->cetsa phenotypic Phenotypic Screen (Cytotoxicity) on_target->phenotypic analysis Identify Off-Targets Determine Selectivity Profile kinase_scan->analysis cetsa->analysis phenotypic->analysis comparison Compare with Alternative Inhibitors analysis->comparison

Workflow for Assessing Off-Target Effects.

PDL1_pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell cluster_inhibitor Therapeutic Intervention PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits TCR TCR PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT dephosphorylates T_cell_inactivation T-Cell Inactivation PI3K_AKT->T_cell_inactivation leads to PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Antigen Presentation inhibitor 3-(2H-1,2,3-Triazol-4-yl) benzonitrile Derivative inhibitor->PDL1 blocks interaction

PD-1/PD-L1 Signaling Pathway and Inhibitor Action.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel small molecule PD-L1 inhibitors. While on-target potency is a critical first step, a rigorous and multi-faceted assessment of off-target effects is paramount for the successful translation of these compounds into safe and effective therapeutics. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. Direct comparative studies generating quantitative data on the off-target profiles of these triazole derivatives against other classes of PD-L1 inhibitors will be instrumental in identifying candidates with the most promising therapeutic window.

References

Head-to-head comparison of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile with other heterocyclic compounds in cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the quest for novel and effective therapeutic agents is perpetual. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form the backbone of a vast number of pharmaceuticals, including a significant portion of anti-cancer drugs. Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for drug discovery. This guide provides a head-to-head comparison of a promising 1,2,3-triazole-containing compound with other notable heterocyclic compounds in the context of cancer therapy, supported by experimental data and detailed methodologies.

The Rise of 1,2,3-Triazoles in Cancer Therapy

Among the plethora of heterocyclic scaffolds, the 1,2,3-triazole ring has garnered considerable attention in medicinal chemistry. Its unique properties, such as chemical stability, hydrogen bonding capability, and dipole character, make it an excellent pharmacophore for designing enzyme inhibitors and receptor antagonists. A notable example from recent research is a series of biphenyl-1,2,3-triazol-benzonitrile derivatives designed as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer.[1][2][3][4]

One of the most potent compounds from this series, 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (designated as Compound 7 in the source study) , has demonstrated significant inhibitory activity.[1][2][3][4] This compound serves as our primary subject for comparison.

Comparative Efficacy of Heterocyclic Compounds

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro activity of our lead triazole compound and other heterocyclic compounds against various cancer-related targets and cell lines.

Compound ClassSpecific Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
1,2,3-Triazole 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (Compound 7)PD-1/PD-L1 Interaction8.52[1][2][3][4]
Piperidine N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG2 (Hepatocarcinoma)0.25[5]
Pyridine (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideDVL1 Recruitment InhibitionNot specified[6]
Thiazole (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamideMCF7 (Breast Cancer)4.53[5]
Thiazole (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamideHCT116 (Colon Cancer)5.48[5]
Quinoline Torin1mTOR Kinase0.002 (in cells)[7]
Pyrrolo[2,1-f][1]triazine CYH33PI3Kα0.0059[8]

Note: Direct comparison of IC50 values should be made with caution due to the different targets, cell lines, and experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of drug evaluation, the following diagrams are provided.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Function PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Suppresses Triazole_Inhibitor Triazole-based Inhibitor Triazole_Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 Immune Checkpoint Inhibition.

experimental_workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Add heterocyclic compounds (varying concentrations) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT Assay) incubation->assay data_acquisition Measure Absorbance/ Fluorescence assay->data_acquisition analysis Calculate IC50 values data_acquisition->analysis end End analysis->end

Caption: General Workflow for In Vitro Anticancer Drug Screening.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is designed to measure the binding between PD-1 and PD-L1 and to screen for inhibitors of this interaction.[9]

Materials:

  • HTRF Human PD-1/PD-L1 Binding Kit (containing tagged recombinant PD-1 and PD-L1, and HTRF detection reagents)

  • Test compounds (e.g., 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile)

  • Assay buffer

  • 96- or 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense the compound dilutions directly into the assay plate.

  • Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF detection reagents. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.[9]

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[10][11]

  • Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).[10][11]

  • The HTRF ratio (intensity at 665 nm / intensity at 620 nm) is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.

  • Plot the HTRF ratio against the compound concentration to determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubate the plates for a period of 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[13]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The exploration of diverse heterocyclic scaffolds continues to be a cornerstone of modern anticancer drug discovery. While the 1,2,3-triazole derivative, 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, shows promise as a PD-1/PD-L1 inhibitor, the comparative data highlights the potent anticancer activities of other heterocyclic classes such as piperidines, thiazoles, and quinolines, often with sub-micromolar IC50 values. The choice of a particular heterocyclic core in drug design is dictated by the specific biological target and the desired pharmacological profile. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation and comparison of these and other novel anticancer compounds, facilitating the identification of lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

Essential Safety and Operational Protocols for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal

The following provides critical safety and logistical information for the handling of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar nitrile and triazole compounds, including 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)benzonitrile. These related compounds are classified as hazardous, and therefore, this compound should be handled with a high degree of caution.

Core Hazards Summary: Based on analogous compounds, this compound is presumed to be:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • A cause of skin and serious eye irritation.[2][3]

  • Potentially causing respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum PPE Requirements Enhanced Protection (Recommended)
Weighing and Aliquoting (Solid) Lab coat, safety glasses with side shields, disposable nitrile gloves.Chemical splash goggles, face shield, double-gloving with nitrile gloves, respiratory protection (N95 or higher).
Dissolving in Solvents Lab coat, chemical splash goggles, disposable nitrile gloves.Face shield over goggles, double-gloving with nitrile gloves, work within a certified chemical fume hood.
Running Reactions Lab coat, chemical splash goggles, disposable nitrile gloves.Flame-resistant lab coat (if flammable solvents are used), face shield, double-gloving, work in a chemical fume hood.
Work-up and Purification Lab coat, chemical splash goggles, disposable nitrile gloves.Face shield, double-gloving, work in a chemical fume hood.
Waste Disposal Lab coat, chemical splash goggles, disposable nitrile gloves.Heavy-duty nitrile or butyl rubber gloves over disposable nitrile gloves.

Disposable nitrile gloves provide a primary barrier against incidental contact but should be removed and discarded immediately after contamination.[4] For prolonged or direct contact, consider thicker, reusable chemical-resistant gloves.[5] Always consult the solvent's SDS for appropriate glove selection.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Weighing: To minimize inhalation of fine powders, conduct weighing within a chemical fume hood or a balance enclosure. Use anti-static weigh paper or a container appropriate for the amount being handled.

  • Dissolving: Add the solid compound to the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reactions and Work-up: All manipulations should be performed within a chemical fume hood. Use appropriate glassware and ensure all connections are secure.

Spill Management:

  • Minor Spills: For small powder spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, absorb with a non-reactive absorbent material (e.g., vermiculite, sand).

  • Major Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials) must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any rinse from cleaning contaminated glassware should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should be disposed of according to institutional guidelines.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste in a designated satellite accumulation area away from heat and ignition sources.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Waste Containers prep_hood->prep_materials weigh Weighing in Fume Hood prep_materials->weigh dissolve Dissolving/Reaction Setup weigh->dissolve react Perform Reaction/Work-up dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Waste per Protocol segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.